Product packaging for Cinnamic Acid(Cat. No.:CAS No. 140-10-3)

Cinnamic Acid

Cat. No.: B041478
CAS No.: 140-10-3
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Description

Cinnamic acid, a naturally occurring aromatic fatty acid, is a key intermediate in the plant phenylpropanoid biosynthetic pathway, making it a compound of significant interest in biochemical and pharmacological research. It serves as a foundational building block for the synthesis of various derivatives, including esters and amides, which are investigated for their enhanced bioactive properties. In research applications, this compound is extensively utilized to study its antimicrobial, antioxidant, and anti-inflammatory activities. Its mechanism of action is often attributed to its ability to modulate enzymatic activity and interact with cellular membranes. Researchers employ this compound as a core scaffold in drug discovery, particularly in developing novel therapeutic agents targeting metabolic disorders and oxidative stress-related pathologies. Furthermore, it finds application in the study of plant physiology and the biosynthesis of more complex phenolic compounds, such as lignin and flavonoids. This reagent is provided as a high-purity compound to ensure reliable and reproducible results in your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B041478 Cinnamic Acid CAS No. 140-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
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InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
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Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
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CAS No.

140-10-3, 621-82-9
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Melting Point

133 °C
Record name trans-Cinnamic acid
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Biosynthesis and Metabolic Pathways of Cinnamic Acid

Phenylpropanoid Pathway and Shikimate Pathway as Precursors

The biosynthesis of cinnamic acid is intrinsically linked to two fundamental metabolic pathways in plants: the shikimate pathway and the phenylpropanoid pathway. patsnap.comwikipedia.org The shikimate pathway is responsible for producing the aromatic amino acids, including L-phenylalanine, from primary metabolites like phosphoenolpyruvate (B93156) and erythrose-4-phosphate. frontiersin.orgnih.gov This pathway serves as the essential upstream route providing the direct precursor for this compound synthesis. researchgate.net

The phenylpropanoid pathway commences with L-phenylalanine and channels it into a diverse family of secondary metabolites. researchgate.netfrontiersin.org This pathway is responsible for synthesizing lignin (B12514952), flavonoids, coumarins, and hydroxycinnamic acids, among other compounds crucial for plant development, defense, and interaction with the environment. patsnap.comwikipedia.org this compound is the first committed product of the phenylpropanoid pathway, marking the transition from primary to secondary metabolism. frontiersin.orgnih.gov

Role of Phenylalanine Ammonia-Lyase (PAL) in this compound Formation

The pivotal enzymatic step in the formation of this compound is catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.govigem.org PAL facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. igem.orgtandfonline.com This reaction is the rate-limiting and committed step of the phenylpropanoid pathway, controlling the metabolic flux into the synthesis of numerous phenylpropanoid compounds. researchgate.netnih.gov

The catalytic mechanism of PAL involves a prosthetic group called 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically within the enzyme's active site. igem.orgwikipedia.org The MIO group acts as an electrophile, attacking the aromatic ring of L-phenylalanine. igem.org This activation facilitates the elimination of ammonia, resulting in the formation of the double bond characteristic of trans-cinnamic acid. wikipedia.org The activity of PAL is highly regulated and can be induced by various stimuli, including light, wounding, and pathogenic attack, highlighting its importance in plant defense and development. wikipedia.org

Intermediates in Hydroxythis compound Biosynthesis

Following its formation, this compound serves as the starting point for the biosynthesis of various hydroxycinnamic acids. These derivatives are formed through a series of enzymatic hydroxylations and methylations on the phenyl ring. wikipedia.org

A key early step is the hydroxylation of this compound at the 4-position by the enzyme cinnamate-4-hydroxylase (C4H), a P450-dependent monooxygenase, to produce p-coumaric acid. researchgate.netfrontiersin.org From p-coumaric acid, the pathway branches out further. For instance, p-coumaric acid is converted to p-coumaroyl-CoA by 4-hydroxycinnamate-CoA ligase (4CL). frontiersin.org This activated intermediate can then be hydroxylated to yield caffeoyl-CoA, which in turn can be methylated to form feruloyl-CoA. frontiersin.org These CoA-esters are crucial for the synthesis of more complex molecules like lignin and flavonoids. wikipedia.org

The primary hydroxycinnamic acids derived from this compound include:

p-Coumaric acid: Formed by the direct hydroxylation of this compound. wikipedia.org

Caffeic acid: Arises from the subsequent hydroxylation of p-coumaric acid. wikipedia.org

Ferulic acid: Produced by the methylation of caffeic acid. wikipedia.org

Sinapic acid: Formed through further hydroxylation and methylation steps. wikipedia.org

These hydroxycinnamic acids are not only intermediates but also possess biological activities and serve as precursors for a wide range of natural products. wikipedia.orgmdpi.com

PrecursorEnzymeProduct
L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)trans-Cinnamic acid
trans-Cinnamic acid Cinnamate-4-Hydroxylase (C4H)p-Coumaric acid
p-Coumaric acidp-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H)Caffeic acid
Caffeic acidCaffeoyl-CoA O-methyltransferase (CCoAOMT)Ferulic acid
Ferulic acidFerulate 5-hydroxylase (F5H) / Caffeic acid O-methyltransferase (COMT)5-Hydroxyferulic acid / Sinapic acid

Microbial Biotransformation of this compound

Microorganisms, including bacteria, fungi, and actinomycetes, are capable of metabolizing this compound and its derivatives. researchgate.net This biotransformation can lead to the degradation of the compound or the synthesis of new, valuable molecules.

Mechanisms of this compound Degradation by Microorganisms

Microbes employ several pathways to degrade this compound, often using it as a carbon source. frontiersin.org The specific degradation route can vary significantly between different microbial species.

Common degradation pathways include:

β-oxidation-like pathway: In many aerobic and anaerobic bacteria, the degradation of this compound starts with the shortening of the propanoic acid side chain, analogous to fatty acid β-oxidation. This process often leads to the formation of benzoyl-CoA as a key intermediate, which is then further metabolized into central metabolic pathways. researchgate.net

Non-oxidative decarboxylation: Certain fungi, such as Aspergillus niger and Saccharomyces cerevisiae, can decarboxylate this compound to produce styrene. frontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme this compound decarboxylase (CdcA). researchgate.net

Reductive pathway: Some bacteria, like Stenotrophomonas sp., can reduce the double bond of the side chain to form 3-phenylpropionic acid. nih.gov This is then followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.govcdnsciencepub.com For instance, the pathway can proceed through intermediates like 3-(4-hydroxyphenyl) propionic acid and 4-hydroxybenzoic acid, eventually leading to protocatechuic acid, which undergoes ring fission by dioxygenases. nih.govresearchgate.net

Direct hydroxylation and ring cleavage: In some cases, the aromatic ring is hydroxylated first, followed by cleavage. For example, in Halomonas organivorans, this compound appears to be degraded via catechol, which then undergoes ortho-pathway ring cleavage. oup.com

Microorganism (Example)Degradation PathwayKey Intermediates
Stenotrophomonas sp. TRMK2Reductive pathway3-Phenylpropionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid
Aspergillus nigerNon-oxidative decarboxylationStyrene
Pseudomonas speciesβ-oxidation-like pathway / Side-chain reductionBenzoic acid, 2,3-dihydroxyphenylpropionic acid
Geotrichum candidumBiotransformationBenzoic acid, p-Coumaric acid

Generation of Novel this compound Derivatives via Biotransformation

Microbial biotransformation is a powerful tool for creating new this compound derivatives that may possess enhanced or novel biological activities. nih.govresearchgate.net By providing this compound as a substrate to microbial cultures, their enzymatic machinery can be harnessed to perform specific chemical modifications.

For example, the fungus Colletotrichum acutatum has been shown to reduce the carboxylic acid group of trans-cinnamic acid to produce cinnamyl alcohol and 3-phenyl-1-propanol. scielo.org.co Further, the fungus Alternaria alternata has produced novel derivatives like N-propyl cinnamamide (B152044) and 2-methyl heptyl benzoate (B1203000) from this compound. nih.gov These transformations, which can include reduction, esterification, and amidation, demonstrate the potential to generate a library of new compounds from a single precursor. nih.govscielo.org.co Such novel derivatives have shown potential as neuroprotective agents or enzyme inhibitors. nih.gov

Microbial Adaptation Mechanisms to this compound in Environmental Contexts

This compound and its derivatives can exhibit antimicrobial properties, posing a toxic challenge to microorganisms in the environment. asm.orgmdpi.com Consequently, microbes have evolved various adaptation mechanisms to tolerate and even thrive in its presence.

One primary adaptation is the detoxification of the compound through metabolic degradation, as described previously. By converting this compound into less toxic compounds, such as benzoic acid or styrene, microbes can mitigate its inhibitory effects. frontiersin.orgscispace.com For example, the fungus Geotrichum candidum, a citrus pathogen, transforms this compound produced by the host plant into benzoic acid, which is significantly less toxic to the fungus, allowing it to adapt and survive. scispace.com

Besides degradation, other resistance mechanisms include:

Alteration of cell membranes: Some bacteria respond to the hydrophobic nature of this compound by modifying the fatty acid composition of their cell membranes to maintain membrane integrity and fluidity. caldic.com

Efflux pumps: While not extensively detailed for this compound specifically, efflux pumps are a common microbial strategy to actively transport toxic compounds out of the cell, and it is a plausible mechanism for resistance. mdpi.com

Biofilm formation: The formation of biofilms can provide a protective barrier for microbial communities against toxic substances like this compound. caldic.com

These adaptive strategies are crucial for microbial survival in environments rich in plant-derived phenylpropanoids and for pathogenic microbes to overcome host defense mechanisms. scispace.com

Synthetic Methodologies for Cinnamic Acid and Its Derivatives

Chemical Synthesis Approaches

Traditional chemical synthesis provides robust and scalable routes to cinnamic acid and its derivatives. These methods often involve condensation reactions that form the characteristic α,β-unsaturated carbonyl structure.

The Perkin reaction, developed by William Henry Perkin in 1868, is a primary and historically significant method for synthesizing cinnamic acids. wikipedia.orgthepharmajournal.com This reaction facilitates the creation of α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride. wikipedia.orgbyjus.com The process is conducted in the presence of an alkali salt of the corresponding acid, which functions as a base catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound itself, the common reactants are benzaldehyde (B42025) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst. uns.ac.idyoutube.com The reaction mechanism begins with the formation of a carbanion from the acetic anhydride, prompted by the basic catalyst. byjus.comslideshare.net This carbanion then executes a nucleophilic attack on the carbonyl carbon of the benzaldehyde. byjus.com The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated acid product. byjus.comslideshare.net While effective, the Perkin reaction can require high temperatures and long reaction times, sometimes ranging from 4 to 10 hours. uns.ac.id To enhance efficiency, modern adaptations such as sonochemical methods have been explored, which can shorten the reaction duration. uns.ac.id

The Knoevenagel condensation is a versatile and widely employed method for forming carbon-carbon double bonds, making it exceptionally useful for producing a variety of this compound derivatives. rsc.orgnumberanalytics.com The reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. rsc.orgnumberanalytics.comresearchgate.net

This process is typically catalyzed by a base. rsc.org Traditionally, organic bases like piperidine, often used with pyridine (B92270) as a solvent, have been the standard. rsc.orgtandfonline.com However, in pursuit of greener and safer protocols, research has shifted towards alternative catalysts. These include other amines, ammonium (B1175870) salts like ammonium bicarbonate, and metal salts. rsc.orgtandfonline.com The reaction has proven effective for a wide range of substituted benzaldehydes, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. tandfonline.com Furthermore, techniques such as microwave irradiation in the presence of catalysts like tetra butyl ammonium bromide (TBAB) and potassium carbonate (K2CO3) have been developed to create more eco-friendly and efficient procedures that can produce excellent yields. thepharmajournal.com

Table 1: Examples of Knoevenagel Condensation for this compound Derivatives
Aromatic AldehydeActive Methylene CompoundCatalyst/ConditionsProduct
Benzaldehyde DerivativesMalonic AcidAmmonium Bicarbonate, Solvent-free, 90°CCorresponding Cinnamic Acids tandfonline.com
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Malonic AcidOrganic Base (e.g., Pyridine/Piperidine)Ferulic Acid researchgate.net
Aromatic AldehydeMalonic AcidTBAB/K2CO3, Microwave IrradiationCinnamic Acids thepharmajournal.com

The carboxyl group of this compound is a prime site for modification, allowing for the synthesis of a vast array of ester and amide derivatives through esterification and amidation reactions.

Esterification: Cinnamate (B1238496) esters are commonly synthesized by reacting this compound with various alcohols. A conventional method involves refluxing the this compound and an alcohol with a strong acid catalyst, such as concentrated sulfuric acid. tjpr.orgajol.info This approach has been used to produce simple alkyl esters like methylcinnamate, ethylcinnamate, and butylcinnamate. tjpr.orgajol.info For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification offers an alternative. This method uses a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in a non-chlorinated solvent like acetonitrile, which can produce high yields in a significantly shorter time. nih.gov

Amidation: The synthesis of cinnamamides involves the coupling of this compound with an amine. Direct amidation can be achieved using a catalyst like boric acid under sonication. researchgate.net However, a more common strategy involves the activation of the carboxylic acid group to facilitate the reaction. researchgate.net This is often done by converting this compound into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). researchgate.netbeilstein-journals.org This activated species then readily reacts with an amine to form the desired amide. researchgate.net Alternatively, peptide coupling reagents are widely used to promote amidation directly. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and EDC are effective in mediating the formation of the amide bond between this compound and an amine. beilstein-journals.organalis.com.my

Table 2: Reagents for Amidation of this compound
Reagent/MethodDescriptionReference
Thionyl Chloride (SOCl₂)Converts this compound to cinnamoyl chloride, which then reacts with an amine. researchgate.net
EDC·HClA water-soluble carbodiimide (B86325) used as a coupling agent to directly form the amide bond. beilstein-journals.org
Boric AcidCatalyzes the direct amidation of this compound with an amine under ultrasound irradiation. researchgate.net
TCCA/PPh₃Trichloroisocyanuric acid/triphenylphosphine system used for amidation, assisted by ultrasound. beilstein-journals.org

Knoevenagel Condensation Reactions in this compound Derivative Synthesis

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. The use of enzymes, particularly lipases, allows for reactions to occur under mild conditions, often with high specificity, which minimizes the formation of byproducts.

Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely utilized and highly efficient biocatalyst for the synthesis of this compound derivatives, especially esters. nih.govmedcraveonline.commdpi.com This enzyme is valued for its broad substrate specificity, stability in organic solvents, and reusability. nih.gov

The enzymatic synthesis is typically an esterification or transesterification reaction. For example, Novozym 435 has been successfully used to synthesize octyl methoxycinnamate from p-methoxythis compound and 2-ethyl hexanol, achieving a 90% conversion within 24 hours at 80°C. nih.gov Similarly, the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695) using Novozym 435 resulted in an 87% conversion. nih.gov The enzyme also catalyzes the synthesis of other derivatives, such as L-ascorbyl cinnamate, where it can achieve yields as high as 99% in suitable solvents like acetone. medcraveonline.com These enzymatic methods provide a powerful route to producing high-value this compound derivatives under environmentally benign conditions. nih.govsemanticscholar.org

Table 3: Enzymatic Synthesis of this compound Derivatives Using Novozym 435
ProductSubstratesReaction ConditionsConversion/YieldReference
Ethyl FerulateFerulic acid, Ethanol75°C, 2 days87% Conversion nih.gov
Octyl Methoxycinnamatep-Methoxythis compound, 2-Ethyl-hexanol80°C, 1 day90% Conversion nih.gov
L-ascorbyl cinnamateThis compound, L-ascorbic acidAcetone/Acetonitrile solvent99% Yield medcraveonline.com
Butyl CinnamateThis compound, ButanolHexane, 30°CData not specified medcraveonline.com
3,4-dimethoxycinnamoylated lysophosphatidylcholineEgg-yolk phosphatidylcholine, Ethyl 3,4-dimethoxycinnamateHexane, 50°C21 mol% Incorporation mdpi.com

Pharmacological Activities and Molecular Mechanisms of Cinnamic Acid

Antioxidant Activity and Oxidative Stress Modulation

Cinnamic acid demonstrates significant antioxidant capabilities through multiple mechanisms, including the direct scavenging of free radicals, prevention of lipid oxidation, and enhancement of the body's own antioxidant defense systems. mdpi.comnih.gov

The primary antioxidant action of this compound and its phenolic derivatives involves the neutralization of free radicals. mdpi.com This is achieved by donating a hydrogen atom from their phenolic hydroxyl group (–OH) to a free radical, which stabilizes the radical. mdpi.commdpi.com This process is fundamental to their ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. mdpi.com

The effectiveness of this compound derivatives in scavenging free radicals is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govbiorxiv.org For instance, derivatives like ferulic acid, sinapinic acid, and caffeic acid have shown potent radical scavenging activities in these tests. nih.gov The mechanism often involves an electron-transfer reaction between the this compound derivative and the radical. mdpi.comencyclopedia.pub Studies have shown that while this compound itself has modest activity, its hydroxylated derivatives exhibit significantly stronger scavenging capabilities. nih.govmdpi.com

Table 1: Radical Scavenging Activity of this compound and its Derivatives This table is for illustrative purposes. Actual values can vary based on specific experimental conditions.

Compound Assay IC50 (µM) / % Inhibition
Caffeic Acid DPPH IC50 values reported nih.gov
Ferulic Acid DPPH IC50 values reported nih.gov
Sinapinic Acid DPPH IC50 values reported nih.gov
This compound Derivatives ABTS 24-83% inhibition at 100 µM mdpi.com
This compound Derivatives DPPH 30-48% inhibition at 100 µM mdpi.com

IC50: The concentration of a substance that causes 50% inhibition.

This compound and its derivatives are effective inhibitors of lipid peroxidation, a process where free radicals attack lipids, leading to cell membrane damage. nih.govgoogle.com This protective effect is crucial in preventing pathologies associated with oxidative stress. nih.gov The inhibition of lipid peroxidation is often measured by quantifying thiobarbituric acid reactive substances (TBARS), which are byproducts of this process. nih.govnih.govjcu.cz

In experimental models, this compound administration has been shown to significantly decrease the levels of malondialdehyde (MDA), a key TBARS, in tissues under oxidative stress. nih.gov Derivatives such as ferulic acid, sinapinic acid, and caffeic acid have demonstrated significant, concentration-dependent inhibition of lipid peroxidation induced by agents like ascorbic acid/FeSO4. nih.gov This inhibitory action is primarily attributed to their radical scavenging ability rather than metal chelating activities. nih.gov Certain synthesized this compound derivatives have shown remarkable inhibition (87–100% at 100 µM) in linoleic acid peroxidation assays. mdpi.com

Beyond direct radical scavenging, this compound can indirectly exert antioxidant effects by boosting the body's endogenous antioxidant defenses. mdpi.com This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comtandfonline.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. tandfonline.com In the presence of oxidative stress, Nrf2 is released, moves to the nucleus, and initiates the transcription of genes for several antioxidant enzymes. tandfonline.comsci-hub.se

Key enzymes upregulated through this mechanism include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comsci-hub.se SOD converts superoxide anions into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. mdpi.com Studies have demonstrated that treatment with this compound can lead to increased activities of SOD, CAT, and GPx in tissues, thereby enhancing the cellular capacity to neutralize harmful reactive oxygen species. nih.govrsc.org This modulation helps restore cellular redox homeostasis and protects against oxidative damage. tandfonline.comsci-hub.se

Inhibition of Lipid Oxidation Processes

Anti-inflammatory Activity and Pathway Modulation

This compound and its derivatives exhibit notable anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response. mdpi.cominnovareacademics.in

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of inflammation. innovareacademics.inresearchgate.netwikipedia.org There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is primarily induced at sites of inflammation. doi.org

Research has shown that certain this compound derivatives can selectively inhibit the COX-2 enzyme. researchgate.netdoi.org This selectivity is a significant advantage, as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme. researchgate.netdoi.org Structure-activity relationship studies have revealed that specific structural features, such as phenolic hydroxyl groups and bulky hydrophobic groups on the phenyl ring, are crucial for potent and selective COX-2 inhibition. researchgate.netdoi.org For example, some synthesized this compound hexylamides have been identified as effective and selective COX-2 inhibitors, with IC50 values as low as 1.09 µM. researchgate.netdoi.org

Table 2: COX-2 Inhibitory Activity of Selected this compound Derivatives This table is for illustrative purposes and represents data from specific studies.

Compound Enzyme IC50 (µM) Selectivity Index (SI)
Derivative 9 COX-2 3.0 ± 0.3 >33 doi.org
Derivative 10 COX-2 2.4 ± 0.6 >41.7 doi.org
Derivative 23 COX-2 1.09 ± 0.09 >91.7 doi.org
p-methoxythis compound COX-2 - Preferential COX-2 inhibitor japsonline.com

IC50: The concentration of a substance that causes 50% inhibition. SI: Selectivity Index (IC50 COX-1/IC50 COX-2).

This compound and its derivatives can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines. mdpi.comuobaghdad.edu.iq These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), are central to initiating and sustaining inflammation. animbiosci.orgrsc.org

The primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comuobaghdad.edu.iq NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines and the COX-2 enzyme. animbiosci.orgmdpi.com In vitro studies have shown that cinnamaldehyde (B126680), a derivative of this compound, can suppress the LPS-induced activation of NF-κB, leading to decreased expression of IL-1β, IL-6, and TNF-α. animbiosci.orgmdpi.com Similarly, this compound itself has been found to significantly decrease serum levels of TNF-α and IL-6 in animal models of inflammation. uobaghdad.edu.iq By inhibiting the NF-κB pathway, this compound derivatives effectively downregulate the expression of a suite of inflammatory mediators, thereby exerting a potent anti-inflammatory effect. mdpi.commdpi.com

Suppression of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. This compound and its derivatives have been shown to inhibit this pathway, thereby reducing inflammation. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inactivates the transcription factor NF-κB. nih.gov This inactivation is crucial as NF-κB regulates the transcription of genes involved in tumor progression. qeios.com

Derivatives of this compound, such as ferulic acid and caffeic acid, also demonstrate the ability to regulate adiponectin secretion by inhibiting NF-κB activation during inflammatory processes. mdpi.com Similarly, sinapic acid, another derivative, blocks the NF-κB signaling pathway by inhibiting IκB kinase (IKK) activity, which in turn reduces the expression of pro-inflammatory genes. mdpi.com Studies have shown that cinnamaldehyde, a component of cinnamon, can inhibit the transcription of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-alpha. qeios.com This inhibitory effect on NF-κB is a key mechanism behind the anti-inflammatory properties of these compounds. nih.govnih.govijbs.com

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Myeloperoxidase (MPO) Activity

This compound and its derivatives have demonstrated inhibitory effects on pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and myeloperoxidase (MPO). In LPS-stimulated RAW 264.7 macrophages, this compound has been observed to inhibit the expression of iNOS. nih.govresearchgate.net While some studies suggest a weak inhibitory effect of this compound on iNOS expression researchgate.net, its derivatives have shown more potent activity. For example, 2'-hydroxycinnamaldehyde, a derivative, significantly inhibits LPS-induced NO production and iNOS expression. nih.gov Cinnamaldehyde has also been reported to suppress the expression of iNOS. researchgate.netacs.org

Regarding MPO, a key enzyme in neutrophils that contributes to oxidative stress and inflammation, certain this compound derivatives have shown significant inhibitory activity. nih.gov (E)-(2,4-dihydroxy)-α-aminothis compound and (E)-(5-chloro-2-hydroxy)-α-aminothis compound have been identified as potent MPO inhibitors, with activity comparable to or better than the established drug 5-aminosalicylic acid (5-ASA). portlandpress.comresearchgate.net The inhibitory mechanism involves the interaction of these derivatives with the active site of MPO. nih.gov In a rat model of colitis, this compound administration was found to inhibit MPO activity. benthamdirect.comrjsocmed.com

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines. This compound and its derivatives have been found to inhibit the activation of the NLRP3 inflammasome. Specifically, sinapic acid, a derivative of this compound, has been shown to block caspase-1 activation and the subsequent secretion of IL-1β by inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages. mdpi.comnih.govresearchgate.net This inhibition is specific to the NLRP3 inflammasome, as it does not affect the NLRC4 or AIM2 inflammasomes. mdpi.comnih.gov

Furthermore, in a model of myocardial ischemia/reperfusion injury, this compound pretreatment was found to reverse the activation of the NLRP3 inflammasome, as evidenced by the downregulation of NLRP3, pro-caspase-1, caspase-1, and ASC proteins. bohrium.com This inhibition of the NLRP3/Caspase-1/GSDMD signaling pathway contributes to the cardioprotective effects of this compound. bohrium.com Naproxen derivatives containing this compound have also been shown to suppress the activation of the NLRP3 inflammasome. jst.go.jp

TLR-4 Inhibition Pathways

Toll-like receptor 4 (TLR-4) is a key pattern recognition receptor that initiates inflammatory signaling pathways upon recognition of pathogen-associated molecular patterns like LPS. This compound has been shown to ameliorate inflammation by inhibiting TLR-4. In a rat model of colitis, administration of this compound led to the downregulation of TLR-4 gene expression in the colon, contributing to its anti-inflammatory effect. benthamdirect.comrjsocmed.com

Derivatives of this compound have also been implicated in the modulation of TLR-4 signaling. For example, cinnamaldehyde can activate the TLR-4-dependent pathway in certain contexts. researchgate.net However, studies on cinnamon extract and its components, including trans-cinnamaldehyde, have demonstrated an ability to mitigate LPS-induced inflammation, suggesting a modulatory effect on the TLR-4 signaling pathway. nih.govrsc.org Furthermore, the interaction between TLR4 and MyD88, a key adaptor protein in the TLR4 signaling cascade, can be disrupted by certain 9-cinnamyl-9H-purine derivatives, leading to the suppression of the NF-κB signaling pathway. nih.gov Tanshinone IIA, another compound, has been shown to inhibit cardiomyocyte pyroptosis through the TLR4/NF-κB p65 pathway. frontiersin.org

Anticancer Activity and Cellular Mechanisms

This compound and its derivatives exhibit promising anticancer properties through various cellular mechanisms. umsha.ac.ir These compounds have been shown to inhibit cellular proliferation, induce apoptosis, and potentiate the effects of conventional chemotherapeutic drugs. umsha.ac.ir

Induction of Apoptosis in Cancer Cells

A key mechanism of the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. alliedacademies.orgresearchgate.net Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia, melanoma, and breast cancer cells. alliedacademies.orgresearchgate.netbenthamscience.com For instance, in human melanoma cells, this compound treatment leads to DNA damage and subsequent apoptosis. researchgate.netnih.gov Similarly, in triple-negative breast cancer cells, this compound has been found to increase apoptosis. benthamscience.comdovepress.com The induction of apoptosis is a critical factor in the anticancer efficacy of this compound and its derivatives. plos.orgmdpi.com

Caspase Activation and Mitochondrial Pathway Disruption

The induction of apoptosis by this compound is often mediated through the activation of caspases, a family of proteases that execute programmed cell death. This compound treatment has been shown to increase the levels of cleaved caspase-3 and caspase-8 in breast cancer cells. benthamscience.com The activation of caspase-9 has also been observed in human melanoma cells following treatment with this compound, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Furthermore, derivatives of this compound, such as dihydroxy this compound (caffeic acid), have been shown to induce caspase-3 mediated apoptosis in colon and cervical cancer cells. plos.org

In addition to caspase activation, this compound can disrupt the mitochondrial pathway of apoptosis. This is evidenced by changes in the levels of Bcl-2 family proteins. For example, treatment with cinnamaldehyde, a derivative of this compound, has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax in human hepatocellular carcinoma cells. spandidos-publications.com The disruption of mitochondrial integrity by this compound in combination with other compounds has also been observed in breast cancer cells. spandidos-publications.com These findings highlight the multifaceted approach by which this compound and its derivatives induce apoptosis in cancer cells, involving both caspase activation and mitochondrial pathway disruption. researchgate.netlawdata.com.tw

TNFA-TNFR1 Mediated Extrinsic Apoptotic Pathway Engagement

This compound has been shown to induce apoptosis in cancer cells through the extrinsic pathway, specifically by engaging the Tumor Necrosis Factor Alpha (TNFα) and its receptor, TNFR1. In triple-negative breast cancer cells (MDA-MB-231), treatment with this compound leads to an increased abundance of TNFα, TNFR1, and the downstream pro-apoptotic proteins, cleaved caspase-8 and cleaved caspase-3. benthamscience.com This indicates that this compound triggers a signaling cascade that originates from the cell surface and culminates in the activation of executioner caspases, leading to programmed cell death. The involvement of this pathway is further substantiated by the observation that blocking the TNFα-TNFR1 interaction with a small molecule inhibitor reduces the expression of cleaved caspases-8 and -3. benthamscience.comresearchgate.net This evidence strongly suggests that this compound's pro-apoptotic effect in certain cancer cells is mediated through the TNFα-TNFR1 extrinsic apoptotic pathway. benthamscience.comresearchgate.netnih.govresearcher.life

Inhibition of Cell Proliferation and Tumor Growth

A significant body of research has established the anti-proliferative action of this compound and its derivatives against various cancer cell lines. Studies have demonstrated its ability to inhibit the growth of glioblastoma, melanoma, prostate, and lung carcinoma cells. benthamscience.com For instance, in human colon adenocarcinoma cells (Caco-2), this compound has been observed to prolong the cell doubling time and inhibit DNA synthesis. nih.gov Similarly, it has been shown to inhibit the proliferation of nasopharyngeal carcinoma (CNE2) cells in a concentration- and time-dependent manner. karger.com

The anti-proliferative effects are not limited to in vitro studies. In vivo experiments using a colon carcinoma xenograft model in athymic mice showed that trans-cinnamic acid significantly inhibited tumor growth. spandidos-publications.com Furthermore, this compound has been found to suppress the growth of leukemia cells by inducing apoptosis and inhibiting colony formation. alliedacademies.org The underlying mechanisms for this inhibition of proliferation are diverse and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cell growth. karger.comalliedacademies.orgiiarjournals.org

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineCancer TypeObserved EffectReference
MDA-MB-231Triple-Negative Breast CancerReduced cell viability benthamscience.com
Caco-2Colon AdenocarcinomaProlonged doubling time, inhibited DNA synthesis nih.gov
CNE2Nasopharyngeal CarcinomaInhibited proliferation in a dose- and time-dependent manner karger.com
K562LeukemiaInhibited growth and proliferation alliedacademies.org
HT29Colon CarcinomaInhibited proliferation spandidos-publications.com
HT-144MelanomaReduced cell proliferation nih.gov

Anti-angiogenesis Mechanisms

This compound and its derivatives have been shown to possess anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for supplying nutrients to tumors. Cinnamaldehyde, a derivative of this compound, has been found to hinder the formation of new blood vessels by suppressing vascular endothelial growth factor (VEGF) and inhibiting the proliferation of endothelial cells. nih.govresearchgate.netresearchgate.net This anti-angiogenic effect helps to restrict the nutrient supply to tumors, thereby impeding their growth and spread. nih.govresearchgate.net

The molecular mechanisms underlying these effects involve the modulation of key signaling pathways. For instance, cinnamaldehyde has been shown to decrease the expression of Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates angiogenesis in response to low oxygen levels within the tumor microenvironment. qeios.com By reducing HIF-1α levels, cinnamaldehyde consequently decreases the secretion of VEGF and the phosphorylation of its receptor. qeios.com Furthermore, some cinnamon extracts have been shown to inhibit the phosphorylation of Mitogen-activated protein kinases (MAPK), which can lead to the inhibition of angiogenic activity. qeios.com

Inhibition of Oncogenic Protein Kinases and Related Enzymes

This compound and its derivatives have emerged as inhibitors of various oncogenic protein kinases, which are key regulators of cell signaling networks and are often dysregulated in cancer. nih.govresearchgate.net These compounds have inspired the design of numerous synthetic and semi-synthetic inhibitors targeting these kinases. nih.govresearchgate.net The mode of inhibition can vary, ranging from ATP-competitive to non-competitive mechanisms. nih.gov

Specific examples of protein kinases targeted by this compound derivatives include:

Akt1: A serine/threonine kinase central to the PI3K/Akt signaling pathway, which is crucial for cell cycle progression, apoptosis evasion, and metastasis. umsha.ac.ir Molecular docking studies have identified natural this compound derivatives like cynarin (B1669657) and rosmarinic acid as potent inhibitors of Akt1. umsha.ac.ir

Casein Kinase 2 (CK2): Inhibition of CK2 by this compound derivatives has been shown to attenuate androgen receptor function and cell proliferation in prostate cancer cells. alliedacademies.org

The inhibition of these kinases contributes to the pleiotropic anti-cancer effects of this compound by disrupting the signaling pathways that drive tumor growth and survival. nih.govresearchgate.net The selectivity of these inhibitors can often be fine-tuned through subtle chemical modifications. nih.govresearchgate.net

Suppression of DNA Synthesis

This compound has been demonstrated to suppress DNA synthesis in cancer cells, contributing to its anti-proliferative effects. iiarjournals.orgrsc.org In human colon adenocarcinoma (Caco-2) cells, treatment with this compound resulted in a rapid inhibition of DNA synthesis. nih.gov This effect was observed as early as 2 hours after treatment and reached near-maximal levels after 8 hours. nih.gov

Similarly, in human melanoma (HT-144) cells, the growth inhibition caused by this compound is likely associated with DNA damage that leads to the inhibition of DNA synthesis. nih.govresearchgate.net This was demonstrated through a BrdU incorporation assay, which measures the rate of DNA replication. nih.govresearchgate.net The suppression of DNA synthesis is a key mechanism by which this compound can halt the proliferation of cancer cells and induce cell death. nih.govresearchgate.net

Table 2: this compound's Effect on DNA Synthesis

Cell LineCancer TypeMethod of DetectionFindingReference
Caco-2Colon AdenocarcinomaNot specifiedInhibited DNA synthesis nih.gov
HT-144MelanomaBrdU incorporation assayInhibition of DNA synthesis nih.govresearchgate.net

Inhibition of Histone Deacetylase

This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. iiarjournals.orgrsc.orgplos.org Aberrant HDAC activity is often observed in cancer, making HDAC inhibitors a promising class of anti-cancer agents. researchgate.net

trans-Cinnamic acid (tCA) has been confirmed as an HDAC inhibitor. spandidos-publications.comoncotarget.com Studies have shown that tCA interferes with histone acetylation by inhibiting HDAC, which leads to cytotoxicity in cancer cells. spandidos-publications.com

Dihydroxythis compound (DHCA), also known as caffeic acid, has been identified as a potent down-modulator of HDAC, binding to the active site and inhibiting its activity. plos.org This inhibition of HDAC by DHCA was shown to induce the death of cancer cells. plos.org

this compound, cinnamaldehyde, and cinnamyl alcohol have all demonstrated inhibitory activity against HDAC8 in both in vitro and in silico analyses. researchgate.net

The inhibition of HDACs by this compound derivatives can lead to the hyperacetylation of histones, altering chromatin structure and gene expression, which can in turn induce apoptosis and inhibit cancer cell growth. spandidos-publications.complos.org

Induction of Cell Cycle Arrest

This compound and its derivatives can induce cell cycle arrest in various cancer cell lines, thereby inhibiting their proliferation. iiarjournals.org This arrest prevents cancer cells from proceeding through the cell cycle and dividing.

In leukemia K562 cells, this compound treatment resulted in an increase in the G0/G1 phase of the cell cycle, indicating that the cells were arrested in this phase and their progression into the synthesis (S) phase was blocked. alliedacademies.org

Conversely, in MCF-7 and MDA-MB-231 breast cancer cells, a derivative of this compound caused an S-phase cell cycle arrest, suggesting an inhibition of DNA replication. iiarjournals.org

In human melanoma (HT-144) cells, treatment with this compound led to a decrease in the percentage of cells in the S phase and an increase in the number of hypodiploid cells, which is indicative of apoptosis. nih.gov

Synthetic derivatives of this compound have been shown to induce G1 cell cycle arrest in several colon tumor cell lines, including HCT116, SW480, LoVo, and HT29. researchgate.net

The specific phase of the cell cycle at which arrest occurs can vary depending on the cancer cell type and the specific this compound derivative used. This induction of cell cycle arrest is a key mechanism underlying the anti-proliferative activity of this compound.

Table 3: Cell Cycle Arrest Induced by this compound and its Derivatives

Cell Line(s)Cancer TypePhase of ArrestReference
K562LeukemiaG0/G1 alliedacademies.org
MCF-7, MDA-MB-231Breast CancerS iiarjournals.org
HT-144MelanomaS (decrease) nih.gov
HCT116, SW480, LoVo, HT29Colon CancerG1 researchgate.net

Antimicrobial Activity and Pathogen Inhibition

This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria and fungi through several distinct mechanisms.

Disruption of Bacterial Cell Membrane Integrity

One of the primary antibacterial mechanisms of this compound involves the disruption of the cell membrane's structural integrity. patsnap.com This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com The hydrophobic nature of this compound allows it to penetrate and destabilize the phospholipid bilayer of the bacterial membrane, causing local ruptures or the formation of pores. mdpi.com

Research has visualized these effects using advanced microscopy. Scanning electron microscopy (SEM) of bacteria such as colistin-resistant Acinetobacter baumannii and Stenotrophomonas maltophilia treated with this compound revealed significant morphological changes. patsnap.commdpi.com These changes include cell collapse, wrinkling, the formation of gaps, and complete ruptures in the cell envelope. mdpi.com Transmission electron microscopy (TEM) further confirmed these findings, showing the leakage of cytoplasmic contents from damaged cells. patsnap.com

Studies on Pseudomonas fragi have shown that treatment with this compound leads to cell membrane depolarization, a decrease in intracellular pH, and a reduction in intracellular ATPase activity, all of which are indicative of compromised membrane homeostasis. Fluorescence-based assays have quantitatively demonstrated the loss of membrane integrity, showing a significant reduction in viable cells upon exposure to this compound. patsnap.comnih.gov For instance, at its minimum inhibitory concentration (MIC), this compound caused a 71% reduction in living S. maltophilia cells. patsnap.com

Table 1: Effects of this compound on Bacterial Cell Membrane Integrity

Bacterial SpeciesObserved EffectsReference
Acinetobacter baumannii (Colistin-Resistant)Disruption of membrane integrity, release of intracellular components, cell collapse, wrinkles, gaps, and ruptures. mdpi.com
Stenotrophomonas maltophiliaLoss of cell membrane integrity, alteration of cell morphology (depression and shrinkage), leakage of cellular contents. patsnap.com
Pseudomonas fragiCell membrane depolarization, intracellular pH reduction, decreased intracellular ATPase activity, cell rupture, shrinkage, and hollowness.

Interference with Bacterial Quorum Sensing Mechanisms

This compound and its analogs can act as anti-virulence agents by interfering with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates gene expression, including the production of virulence factors and biofilm formation. acs.orgnih.gov This approach offers an alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. nih.govresearchgate.net

Studies have shown that this compound can inhibit QS in extensively drug-resistant Acinetobacter baumannii. nih.gov The proposed mechanism involves the downregulation of key QS-related genes, such as abaI, which is responsible for synthesizing the signaling molecule. nih.gov This interference leads to a reduction in biofilm formation and the expression of various virulence factors. nih.gov

Certain derivatives of this compound have demonstrated even more potent QS inhibitory activity. A synthetic analog, 4-methoxybenzalacetone, was found to be a powerful inhibitor of QS-controlled violacein (B1683560) production in Chromobacterium violaceum and suppressed the production of virulence factors like pyocyanin (B1662382) and rhamnolipids in Pseudomonas aeruginosa. acs.orgmdpi.com Its mechanism is believed to involve interference with the synthesis of N-acyl-homoserine lactone (AHL) signaling molecules. acs.orgmdpi.com Other derivatives, such as ferulic acid and sinapic acid, have also been shown to effectively inhibit the las and pqs quorum-sensing systems in P. aeruginosa, leading to significantly impaired biofilm architecture and reduced virulence. researchgate.net

Table 2: Interference of this compound and Its Derivatives with Bacterial Quorum Sensing

Compound/DerivativeTarget BacteriumQS System/Mechanism AffectedOutcomeReference
This compoundAcinetobacter baumannii (XDR)Downregulation of abaI geneInhibition of QS, adhesion, and biofilm formation. nih.gov
4-MethoxybenzalacetoneChromobacterium violaceum, Pseudomonas aeruginosaInterference with AHL synthesisInhibition of violacein, pyocyanin, and rhamnolipid production. acs.orgmdpi.com
Ferulic acidPseudomonas aeruginosalas and pqs systemsInhibition of N-3-oxododecanoyl-homoserine lactone production, reduced biofilm thickness and virulence. researchgate.net
Sinapic acidPseudomonas aeruginosalas and pqs systemsInhibition of QS systems, reduced biofilm thickness and virulence. researchgate.net

Antifungal Properties and Mechanisms

This compound and its derivatives possess significant antifungal activity against a range of fungi, including important plant pathogens and opportunistic human pathogens. nih.govmdpi.com The mechanisms of action are multifaceted, targeting key fungal structures and metabolic pathways.

A primary mechanism involves the disruption of the fungal cell membrane. mdpi.com Similar to their antibacterial action, these compounds can increase cell membrane permeability. researchgate.net Specifically, certain cinnamides have been shown to interact directly with ergosterol (B1671047), a vital sterol component of the fungal plasma membrane that is absent in mammals. mdpi.com This interaction compromises the membrane's integrity and function. Additionally, these compounds can act on the fungal cell wall. mdpi.com

Another key antifungal mechanism is the inhibition of specific fungal enzymes. This compound and several of its derivatives have been identified as inhibitors of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi. nih.govresearchgate.net This enzyme is crucial for the metabolism of aromatic compounds. nih.gov By inhibiting CYP53, these compounds disrupt a vital metabolic pathway, leading to potent antifungal effects against fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov

Research on Sclerotinia sclerotiorum, a plant pathogenic fungus, revealed that this compound not only inhibits mycelial growth but also prevents the formation of sclerotia (hardened survival structures). researchgate.net This was associated with increased membrane permeability and the downregulation of genes correlated with sclerotia development. researchgate.net

Table 3: Antifungal Activity of this compound and Its Derivatives

Fungal SpeciesCompound TypeMechanism of ActionReference
Candida spp., Aspergillus flavus, Penicillium citrinumCinnamide derivativesInteraction with ergosterol and the cell wall. mdpi.com
Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatusThis compound and its derivativesInhibition of benzoate 4-hydroxylase (CYP53). nih.govresearchgate.net
Sclerotinia sclerotiorumThis compoundIncreased cell membrane permeability, downregulation of sclerotia development genes. researchgate.net

Anti-tubercular Activity

This compound and its derivatives have a long history as compounds with activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Research has focused on both their direct bactericidal/bacteriostatic effects and their ability to work synergistically with existing anti-TB drugs. nih.gov

Studies have demonstrated that trans-cinnamic acid can enhance the efficacy of first-line antitubercular agents like isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF). This synergistic effect is crucial for combating the rise of multi-drug resistant tuberculosis (MDR-TB).

Interestingly, the stereochemistry of this compound plays a significant role in its anti-tubercular potency. The cis-isoform of this compound (c-CA) has been shown to possess dramatically higher activity against an MDR-TB strain compared to the more common trans-isoform (t-CA), with one study reporting it to be approximately 120-fold more potent. Electron microscopy revealed that c-CA inflicts injury on the outer layer of the MDR-TB bacilli.

The potency of these compounds is also influenced by their chemical structure. Derivatives featuring a free ortho-hydroxyl group on the phenyl ring, such as 2-coumaric acid, have been identified as potent and selective inhibitors of M. tuberculosis growth. rsc.org Quantitative structure-activity relationship (QSAR) studies aim to further identify the specific geometrical and electronic properties that are most impactful for the anti-tubercular activity of this compound derivatives, which can guide the design of new, more effective drugs. nih.gov

Table 4: Anti-tubercular Effects of this compound and Its Derivatives

Compound/DerivativeTarget StrainKey FindingsReference
trans-Cinnamic acidM. tuberculosisSynergistic effects with isoniazid (INH) and rifampicin (RIF).
cis-Cinnamic acidM. tuberculosis (MDR)~120-fold higher activity than trans-cinnamic acid; causes injury to the bacillus out-layer.
2-Coumaric acid (ortho-hydroxythis compound)M. tuberculosisPotent and selective growth inhibition. rsc.org

Antidiabetic Activity and Metabolic Regulation

This compound and its derivatives have been investigated for their potential roles in managing diabetes, primarily through mechanisms related to the improvement of insulin (B600854) secretion and the protection of pancreatic β-cells. mdpi.comnih.gov

Stimulation of Insulin Secretion and Pancreatic β-Cell Functionality

The regulation of blood glucose is critically dependent on the secretion of insulin from pancreatic β-cells. mdpi.comnih.gov Some studies suggest that this compound itself contributes to antidiabetic effects by improving glucose tolerance and insulin secretion in animal models. mdpi.comnih.gov However, other in vitro research has found this compound to be inactive as a direct insulin-secreting agent in pancreatic cell lines. nih.gov

In contrast, several derivatives of this compound have demonstrated more potent and direct effects on insulin secretion. acs.org Compounds such as p-methoxythis compound and ferulic acid have been shown to be effective insulin secretagogues. acs.org They significantly stimulate the release of insulin from pancreatic β-cells. acs.org The mechanism underlying this stimulation is associated with an increase in the intracellular calcium concentration ([Ca2+]i) within the β-cells, a key trigger for insulin exocytosis. acs.org In animal studies, these derivatives were able to lower plasma glucose levels while simultaneously increasing plasma insulin concentrations. acs.org

Furthermore, this compound has shown potential in protecting pancreatic β-cells. A combination of nicotinamide (B372718) and this compound was found to improve β-cell viability and function in an animal model where apoptosis (programmed cell death) was induced. nih.gov This protective effect, coupled with stimulated insulin production, is suggested to be mediated through the ERK1/2 signaling pathway. nih.govresearchgate.net

Table 5: Effects of this compound and Derivatives on Insulin Secretion and Pancreatic β-Cells

CompoundModel SystemEffectProposed MechanismReference
This compoundDiabetic ratsImproved glucose tolerance and insulin secretion.Indirect or systemic effects. mdpi.comnih.gov
This compoundINS-1 pancreatic β-cellsInactive as an insulin secretagogue.N/A nih.gov
p-Methoxythis compoundPerfused rat pancreas, INS-1 cellsStimulated insulin secretion.Increase in intracellular Ca2+. acs.org
Ferulic acidPerfused rat pancreas, INS-1 cellsPotent stimulation of insulin secretion.Increase in intracellular Ca2+. acs.org
This compound (with Nicotinamide)Rat model of apoptosisImproved β-cell survival and insulin secretion.Activation of ERK1/2 signaling pathway. nih.gov

Inhibition of Hepatic Gluconeogenesis

This compound and its derivatives play a role in regulating key enzymes involved in hepatic glucose metabolism, including those central to gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.govmdpi.com Studies have shown that derivatives such as ferulic acid and caffeic acid can lower glucose production by suppressing gluconeogenesis in liver cells. uni.lumdpi.com

One derivative, p-hydroxythis compound, has demonstrated a marked ability to inhibit the conversion of lactate (B86563) and alanine (B10760859) into glucose. nih.govuni.lumdpi.com Interestingly, this inhibition does not appear to directly target the key gluconeogenic enzymes glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.govmdpi.com Instead, research suggests that p-hydroxythis compound's primary action is the inhibition of pyruvate (B1213749) transport into the mitochondria, a critical step for its subsequent use in the gluconeogenic pathway. nih.govuni.lumdpi.com In diabetic rat models, oral administration of p-hydroxythis compound has been shown to attenuate high blood sugar levels and reduce hepatic glucose output by downregulating the expression of gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.govmdpi.com Furthermore, caffeic acid and this compound have been observed to suppress the expression of hepatic nuclear factor-4α and inhibit the activity of phosphoenolpyruvate (B93156) carboxykinase, another key gluconeogenic enzyme, in insulin-resistant mouse hepatocytes. researchgate.net

Enhancement of Glucose Uptake and Insulin Signaling Pathway

This compound and its derivatives have been shown to positively influence glucose uptake and insulin signaling in key metabolic tissues such as adipose tissue and skeletal muscle. uni.lu this compound itself has been found to increase glucose uptake in a concentration- and time-dependent manner in mature adipocytes through a mechanism involving PPARγ-mediated GLUT4 translocation. nih.govuni.lumdpi.com It also activates glucose transport in L6 myotubes through a pathway independent of phosphatidylinositol 3-kinase (PI3K) but involving GLUT4. bioinformation.net

Derivatives of this compound also contribute to enhanced glucose uptake. nih.gov For instance, isoferulic acid has been shown to increase glucose uptake in C2C12 cells by activating the α-1A adrenoceptor subtype, which in turn stimulates the PLC-PKC pathway. nih.govmdpi.com Furthermore, combinations of this compound and its derivatives with oral hypoglycemic drugs like metformin (B114582) and thiazolidinedione have demonstrated a synergistic effect in promoting glucose uptake in adipocytes. nih.govmdpi.com In insulin-resistant adipocytes, this compound and some of its derivatives have been shown to overcome insulin resistance and increase insulin-stimulated glucose uptake. mdpi.com

The insulin signaling pathway is a critical regulator of glucose homeostasis, and its impairment is a hallmark of type 2 diabetes. bioinformation.net this compound has been found to improve glucose-stimulated insulin secretion in isolated pancreatic islets. mdpi.com Research has also highlighted the role of this compound in activating glucose uptake through the PI3K pathway, a central component of insulin signaling. bioinformation.net

Delay of Carbohydrate Digestion and Glucose Absorption

A key strategy in managing post-meal high blood sugar is to slow down the digestion of carbohydrates and the absorption of glucose. nih.govcapes.gov.brnih.gov this compound and its derivatives have been investigated for their potential to inhibit key carbohydrate-digesting enzymes. nih.gov While some derivatives have shown inhibitory activity against intestinal α-glucosidase, which breaks down disaccharides, they have generally been found to be inactive against pancreatic α-amylase, the enzyme responsible for initial starch digestion. researchgate.netcapes.gov.brnih.gov

Specifically, caffeic acid, ferulic acid, and isoferulic acid have been identified as potent inhibitors of intestinal maltase. capes.gov.brnih.gov Ferulic acid and isoferulic acid also effectively inhibit intestinal sucrase. capes.gov.brnih.gov Kinetic studies have revealed that these inhibitions occur through mixed or non-competitive mechanisms. researchgate.netcapes.gov.brnih.gov For example, caffeic acid, ferulic acid, and isoferulic acid inhibit intestinal maltase in a mixed-inhibition manner, while ferulic acid and isoferulic acid inhibit intestinal sucrase in a mixed-type manner, and caffeic acid acts as a non-competitive inhibitor of sucrase. researchgate.netcapes.gov.brnih.gov The combination of isoferulic acid with acarbose, a known α-glucosidase inhibitor, has been shown to have an additive inhibitory effect on intestinal sucrase. researchgate.netcapes.gov.brnih.gov

Inhibition of Protein Glycation and Insulin Fibrillation

Protein glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. mdpi.com this compound and its derivatives have demonstrated the ability to inhibit protein glycation. nih.govmdpi.com

In studies using fructose-mediated glycation of bovine serum albumin (BSA) as a model, this compound and its derivatives significantly inhibited the formation of AGEs. mdpi.com this compound itself was found to be the most potent inhibitor among the tested compounds. mdpi.com The inhibitory mechanism involves a reduction in the levels of fructosamine (B8680336) and Nɛ-(carboxymethyl)lysine (CML), a major AGE. mdpi.com Furthermore, these compounds help prevent oxidative damage to proteins by reducing protein carbonyl formation and the oxidation of thiol groups. mdpi.com The presence of hydroxyl or methoxy (B1213986) groups on the this compound structure appears to decrease its anti-glycation activity. mdpi.com

Enzyme Inhibition in Glucose Metabolism

This compound and its derivatives exert their effects on glucose metabolism through the inhibition of several key enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway; its inhibition is considered a promising strategy for treating type 2 diabetes. nih.govmdpi.comtandfonline.com this compound has been shown to inhibit PTP1B in a concentration-dependent manner, acting as a fast-binding inhibitor. nih.govmdpi.comuni.lu This inhibition of PTP1B by this compound is associated with an increase in glucose uptake in L6 myotubes. nih.govmdpi.com

Structure-activity relationship studies have revealed that the presence of a hydroxyl group at the ortho- or para-position of the this compound structure is crucial for potent PTP1B inhibition. nih.govmdpi.comtandfonline.com Specifically, o-hydroxythis compound and p-hydroxythis compound are the most potent inhibitors among the derivatives, acting as non-competitive inhibitors. nih.govmdpi.comtandfonline.com In contrast, replacing the hydroxyl group with a methoxy group significantly reduces the inhibitory activity. tandfonline.com Furthermore, combining low concentrations of o-hydroxythis compound or p-hydroxythis compound with a known PTP1B inhibitor, sodium orthovanadate, results in a synergistic inhibitory effect. nih.govmdpi.com

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestion of dietary starches. While some studies have reported that this compound derivatives are largely inactive against pancreatic α-amylase, other research suggests a potential inhibitory role. capes.gov.brnih.gov One study found that while cinnamyl alcohol and this compound showed no specific inhibitory effect on α-amylase even at high concentrations, trans-cinnamaldehyde was an effective inhibitor. Another in vitro study reported that this compound inhibited α-amylase in a dose-dependent manner, with a Ki value similar to that of the antidiabetic drug acarbose. up.ac.za Further research focusing on this compound-based phenolic acids indicated that they inhibited α-amylase activity more effectively than α-glucosidase activity, with the order of inhibitory potency being caffeic acid > ferulic acid > 3,4-dimethoxy this compound > this compound. nih.gov

Data Tables

Table 1: Effects of this compound and Derivatives on Hepatic Gluconeogenesis

CompoundModelKey FindingsReference
Ferulic acid, Caffeic acidRat hepatoma Fao cellsLowered glucose production through suppression of gluconeogenesis. nih.govuni.lumdpi.com
p-Hydroxythis compoundIsolated rat liver cellsMarkedly inhibited the transformation of lactate and alanine into glucose. nih.govuni.lumdpi.com
p-Hydroxythis compoundSTZ-induced diabetic ratsAttenuated hyperglycemia and hepatic glucose output by downregulating gluconeogenic enzymes. nih.govmdpi.com
Caffeic acid, this compoundTNF-α-treated mouse FL83B hepatocytesAmeliorated glucose metabolism by inhibiting gluconeogenesis. researchgate.net

Table 2: Effects of this compound and Derivatives on Glucose Uptake and Insulin Signaling

CompoundModelKey FindingsReference
This compoundMature 3T3-L1 adipocytesIncreased glucose uptake through PPARγ-mediated GLUT4 translocation. nih.govuni.lumdpi.com
This compoundL6 myotubesActivated glucose transport via a PI3K-independent pathway involving GLUT4. bioinformation.net
Isoferulic acidC2C12 cellsIncreased glucose uptake via the PLC-PKC pathway. nih.govmdpi.com
This compoundInsulin-resistant 3T3-L1 adipocytesOvercame insulin resistance and increased insulin-stimulated glucose uptake. mdpi.com

Table 3: Inhibition of Carbohydrate-Digesting Enzymes by this compound Derivatives

CompoundEnzymeInhibition TypeIC50 ValueReference
Caffeic acidIntestinal MaltaseMixed0.74 mM capes.gov.brnih.gov
Ferulic acidIntestinal MaltaseMixed0.79 mM capes.gov.brnih.gov
Isoferulic acidIntestinal MaltaseMixed0.76 mM capes.gov.brnih.gov
Ferulic acidIntestinal SucraseMixed0.45 mM capes.gov.brnih.gov
Isoferulic acidIntestinal SucraseMixed0.45 mM capes.gov.brnih.gov
Caffeic acidIntestinal SucraseNon-competitive- capes.gov.brnih.gov
α-Glucosidase Inhibition (Intestinal and Yeast)

This compound and its derivatives have been investigated for their potential to inhibit α-glucosidases, enzymes crucial for carbohydrate digestion. nih.gov The inhibition of these enzymes, particularly in the intestine, can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. mdpi.com This mechanism is a recognized strategy for managing type 2 diabetes. nih.gov

Studies have shown that this compound itself is a weak inhibitor of intestinal α-glucosidase (maltase and sucrase). tandfonline.comtandfonline.com However, the introduction of a hydroxyl group to the this compound structure enhances its inhibitory activity against both intestinal maltase and sucrase. tandfonline.com Specifically, the presence of two hydroxyl groups at the meta and para positions of the this compound ring increases the potency of intestinal maltase inhibition. tandfonline.com In contrast, when tested against yeast α-glucosidase, this compound was found to be inactive. mdpi.com Interestingly, the addition of a methoxy group to the this compound structure, particularly p-methoxythis compound, demonstrated the highest inhibitory activity against yeast α-glucosidase. mdpi.comtandfonline.com This highlights a key difference in inhibitor binding between yeast and mammalian α-glucosidases. tandfonline.com The structural variations in the catalytic regions of these enzymes from different sources likely account for the differential binding affinities of this compound derivatives. mdpi.com

Kinetic analyses have provided further insight into the mechanism of inhibition. Caffeic acid, ferulic acid, and isoferulic acid were found to inhibit intestinal maltase in a mixed-inhibition manner. researchgate.net Ferulic acid and isoferulic acid also displayed mixed-type inhibition of intestinal sucrase, while caffeic acid acted as a non-competitive inhibitor. researchgate.net

Table 1: Inhibitory Effects of this compound and its Derivatives on α-Glucosidase

CompoundEnzyme SourceInhibitory Activity
This compoundIntestinal (Rat)Weak inhibition of maltase and sucrase tandfonline.comtandfonline.com
This compoundYeastInactive mdpi.com
Hydroxylated this compound DerivativesIntestinal (Rat)Increased inhibition of maltase and sucrase tandfonline.com
p-Methoxythis compoundYeastMost potent inhibitor among derivatives tested mdpi.comtandfonline.com
p-Methoxythis compoundIntestinal (Rat)Inactive tandfonline.comtandfonline.com
Caffeic AcidIntestinal (Rat)Mixed-type inhibitor of maltase, non-competitive inhibitor of sucrase researchgate.net
Ferulic AcidIntestinal (Rat)Mixed-type inhibitor of maltase and sucrase researchgate.net
Isoferulic AcidIntestinal (Rat)Mixed-type inhibitor of maltase and sucrase researchgate.net
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a contemporary therapeutic approach for managing type 2 diabetes. mdpi.com DPP-IV inhibitors work by slowing the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon (B607659) secretion. mdpi.com

Preliminary screenings have investigated the potential of this compound and its derivatives as DPP-IV inhibitors. mdpi.com At a concentration of 500 μM, this compound exhibited a low inhibitory activity of 4.4%. mdpi.com In contrast, its derivatives, p-methoxythis compound and caffeic acid, showed higher inhibitory activities of 11.5% and 50.1%, respectively, at the same concentration. nih.govmdpi.com

Further studies have highlighted caffeic acid as a potent DPP-IV inhibitor, with an IC₅₀ value of 3.37 μM, which is comparable to the positive control used in the study. mdpi.com Computational docking analyses suggest that the binding of caffeic acid to DPP-IV is primarily mediated by hydrogen bonding and π-interactions. mdpi.com This interaction is thought to induce conformational changes in the DPP-IV enzyme or its amino acid residues, thereby reducing its ability to bind to its natural substrates. mdpi.com

Table 2: DPP-IV Inhibitory Activity of this compound and its Derivatives

CompoundConcentration% InhibitionIC₅₀ Value
This compound500 μM4.4% mdpi.comNot Reported
p-Methoxythis compound500 μM11.5% nih.govNot Reported
Caffeic Acid500 μM50.1% nih.gov3.37 μM mdpi.com

Neuroprotective Activity and Neurological Disorder Modulation

This compound and its derivatives have demonstrated significant potential in the realm of neuroprotection and the modulation of neurological disorders, largely attributed to their antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties. nih.govresearchgate.net

Cholinesterase (e.g., hAChE, hBuChE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov While this compound itself shows very low inhibitory activity against AChE (IC₅₀ > 100 μM), its derivatives, particularly when hybridized with other chemical moieties, have been shown to be potent inhibitors. tandfonline.commdpi.com

For instance, a series of novel this compound derivatives incorporating an N-benzyl pyridinium (B92312) moiety exhibited significant AChE inhibitory activity, with IC₅₀ values in the nanomolar range. tandfonline.com One of the most potent compounds in this series, compound 5l, displayed an IC₅₀ of 12.1 nM against electric eel AChE (eeAChE) and 8.6 nM against human AChE (hAChE). tandfonline.comnih.gov This compound also showed high selectivity for AChE over BuChE. tandfonline.com Conversely, another derivative, compound 5n, was a more potent inhibitor of BuChE. tandfonline.com The N-benzyl pyridinium moiety was deemed essential for this enhanced activity. mdpi.com

Other hybrid molecules, such as those combining tacrine (B349632) with this compound, have also been developed and shown to be potent inhibitors of both human AChE and BuChE. mdpi.com Similarly, ferulic acid derivatives have been synthesized and found to be potent multi-target inhibitors against both human AChE and BuChE. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC₅₀ Value
This compoundAChE>100 μM tandfonline.commdpi.com
Compound 5l (this compound derivative with N-benzyl pyridinium)eeAChE12.1 nM tandfonline.comnih.gov
Compound 5l (this compound derivative with N-benzyl pyridinium)hAChE8.6 nM tandfonline.comnih.gov
Compound 5l (this compound derivative with N-benzyl pyridinium)eqBuChE2.6 μM tandfonline.comnih.gov
Compound 5l (this compound derivative with N-benzyl pyridinium)hBuChE4.4 μM tandfonline.comnih.gov
Tacrine-cinnamic acid hybrid 83hAChE10.2 nM mdpi.com
Tacrine-cinnamic acid hybrid 83hBuChE6.3 nM mdpi.com
Tacrine-cinnamic acid hybrid 84hAChE16.5 nM mdpi.com
Tacrine-cinnamic acid hybrid 84hBuChE5.7 nM mdpi.com
Tacrine-cinnamic acid hybrid 85hAChE15.7 nM mdpi.com
Tacrine-cinnamic acid hybrid 85hBuChE8.0 nM mdpi.com

Anti-neuroinflammation Mechanisms

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. nih.gov this compound has been shown to exert anti-neuroinflammatory effects through multiple mechanisms. researchgate.net

One key mechanism involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a potent anti-inflammatory molecule, in microglia and astrocytes. nih.gov this compound achieves this by activating the cAMP response element-binding (CREB) protein, which then binds to the promoter of the socs3 gene, increasing its expression. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, this compound pretreatment led to an increase in SOCS3 levels and a corresponding decrease in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, this compound can attenuate LPS-induced depression-like behaviors by reducing inflammation and oxidative stress. frontiersin.org Certain this compound derivatives have been found to directly bind to and suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn blocks the progression of neuroinflammation. acs.org Docking studies suggest that some derivatives can fit into the active pocket of IL-1β, forming hydrogen bonds and enhancing binding affinity, thereby inhibiting its pro-inflammatory action. acs.org

Role in Alzheimer's Disease Therapeutic Strategies

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. benthamdirect.comnih.gov this compound and its derivatives are being explored as potential multi-target therapeutic agents for AD. nih.govresearchgate.net

Their neuroprotective properties, including antioxidant and anti-inflammatory activities, are highly relevant to combating the pathological processes in AD. nih.govresearchgate.net Research has shown that certain this compound derivatives can inhibit the aggregation of Aβ peptides in vitro. nih.gov For example, a novel this compound derivative, compound 5l, demonstrated a 64.7% inhibition of Aβ (1-42) aggregation at a concentration of 20 μM. tandfonline.comnih.gov

The development of hybrid molecules that combine the this compound scaffold with other bioactive groups is a promising strategy. nih.gov This approach aims to create multi-target-directed ligands (MTDLs) that can simultaneously address several pathological aspects of AD, such as cholinesterase inhibition, Aβ aggregation inhibition, and neuroinflammation. nih.govresearchgate.net this compound is considered a valuable lead compound for the development of such agents for managing neurodegenerative diseases like Alzheimer's. nih.gov

Other Pharmacological Activities

Beyond the specific activities detailed above, this compound and its derivatives exhibit a broad spectrum of other pharmacological properties. These include:

Antioxidant activity : The presence of hydroxyl groups on the cinnamoyl moiety, in particular, contributes to strong free radical scavenging capabilities. researchgate.net

Antimicrobial and Antifungal activity : this compound and its derivatives have been reported to have activity against various microbes and fungi. researchgate.netresearchgate.net

Anticancer activity : Some derivatives have shown potential as anticancer agents by inhibiting enzymes like histone deacetylase (HDAC), which are involved in cancer cell proliferation. researchgate.net

Hepatoprotective activity : Caffeic acid (3,4-dihydroxythis compound) has been noted for its liver-protective effects. pcbiochemres.compcbiochemres.com

Antidiabetic activity : In addition to α-glucosidase and DPP-IV inhibition, some derivatives have been shown to stimulate insulin secretion. jocpr.com

Anticholesterolemic activity : this compound has been studied for its potential to lower cholesterol levels. researchgate.net

Anxiolytic and CNS Depressant activity : this compound has been reported to have anxiety-reducing and central nervous system depressant effects. researchgate.netpcbiochemres.com

Antiviral and Antimalarial activity : The compound has also been investigated for its potential against certain viruses and malaria parasites. researchgate.netpcbiochemres.com

Antimalarial Activity

This compound derivatives have shown potential as antimalarial agents. nih.govnih.gov The mechanism behind this activity is linked to the inhibition of lactate transport, a critical process for the survival of intraerythrocytic malaria parasites. nih.gov Plasmodium-infected red blood cells exhibit a marked increase in glucose consumption and subsequent lactic acid production. nih.gov this compound derivatives are known inhibitors of this lactate transport system. nih.gov

Furthermore, certain this compound conjugates have been investigated for their ability to inhibit plasmodial Cys-proteases, such as falcipain-2, which are essential for the parasite's life cycle. nih.gov Research has also explored the development of ionic liquids derived from primaquine (B1584692) and this compound, which have demonstrated improved in vitro activity against various stages of Plasmodium parasites compared to the parent drug. nih.gov

Table 1: Antimalarial Activity of this compound Derivatives

Derivative/Conjugate Target/Mechanism Observed Effect Reference
This compound derivatives Lactate transport inhibition Anticipated antimalarial potential nih.gov
This compound conjugates Inhibition of falcipain-2 Inhibition of a key parasite enzyme nih.gov
Primaquine-cinnamic acid ionic liquids Not specified Increased in vitro activity against P. berghei and P. falciparum nih.gov

Hepatoprotective Activity

This compound and its derivatives have demonstrated protective effects against liver damage in various preclinical studies. nih.govpcbiochemres.comresearchgate.nettandfonline.com One of the primary mechanisms underlying this hepatoprotective activity is their ability to scavenge free radicals, thus mitigating oxidative stress-induced cellular damage. tandfonline.com

In a study using a carbon tetrachloride (CCl4)-induced acute liver injury model in rats, two this compound derivatives, LQM717 and LQM755, showed significant hepatoprotective effects. nih.govresearchgate.netnih.gov Pretreatment with these compounds reduced inflammation, necrosis, and steatosis in the liver. nih.govresearchgate.net LQM755 was particularly effective, preventing increases in serum levels of gamma-glutamyl transferase (GGT), and total and direct bilirubin, while also preventing the reduction of serum albumin. nih.govresearchgate.net Both compounds also partially prevented the depletion of liver glycogen. nih.govresearchgate.net Another study highlighted that the hepatoprotection afforded by certain this compound esters and aurone (B1235358) derivatives was mainly attributed to their radical scavenging activity. tandfonline.com

Table 2: Hepatoprotective Effects of this compound Derivatives in a CCl4-Induced Liver Injury Model

Compound Effect on Liver Enzymes Effect on Bilirubin Effect on Serum Albumin Effect on Liver Glycogen Histological Improvements Reference
LQM717 Partial protection against increased ALT and ALP Not specified Partially prevented reduction Partially prevented depletion Reduced inflammation, necrosis, and steatosis nih.govresearchgate.net
LQM755 Partial protection against increased ALT and ALP; complete prevention of GGT elevation Completely prevented elevation Completely prevented reduction Partially prevented depletion Reduced inflammation, necrosis, and steatosis nih.govresearchgate.net

Anticonvulsant Activity

This compound and its derivatives have been investigated for their potential anticonvulsant properties. pcbiochemres.comresearchgate.netnih.govpcbiochemres.com The proposed mechanisms of action often involve the modulation of the GABAergic system. medchemexpress.commdpi.comnih.gov

For instance, (E)-3,4,5-Trimethoxythis compound (TMCA) has been identified as a potent agonist of the GABAA/BZ receptor. medchemexpress.com It has been shown to increase the expression of GAD65 and the γ-subunit of GABAA receptors in cerebellar granule cells, leading to an increase in chloride ion influx. medchemexpress.com Studies on halogen-substituted this compound derivatives have also demonstrated anticonvulsant effects in maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure models in mice. researchgate.netnih.gov The activity in these models suggests a potential interaction with sodium channels and/or GABAergic interneurons. nih.gov Interestingly, only the trans-isomers of this compound have shown antiepileptic activity, while the cis-isomers have been reported to cause central nervous system stimulation. pcbiochemres.com

Table 3: Anticonvulsant Activity of this compound Derivatives

Compound Proposed Mechanism Animal Model Observed Effect Reference
(E)-3,4,5-Trimethoxythis compound (TMCA) GABAA/BZ receptor agonist Not specified Anti-seizure effects medchemexpress.com
Halogen-substituted cinnamic acids (e.g., 4-fluorothis compound) Modulation of sodium channels and/or GABAergic interneurons MES and scPTZ seizure models in mice Anticonvulsant activity researchgate.netnih.gov

Anxiolytic Activity

The anxiolytic potential of this compound derivatives has been explored in preclinical research. pcbiochemres.compcbiochemres.com Similar to their anticonvulsant activity, the anxiolytic effects are often linked to the modulation of the GABAergic system. (E)-3,4,5-Trimethoxythis compound (TMCA), an agonist at the GABAA/BZ receptor, is a key example of a this compound derivative with potential anxiolytic properties. medchemexpress.com

Antidepressant Activity

Several studies have highlighted the antidepressant potential of this compound and its derivatives, such as ferulic acid, caffeic acid, and p-coumaric acid. researchgate.netnih.govscite.ainih.gov The mechanisms underlying this activity are multifaceted and involve the modulation of various neurotransmitter systems and signaling pathways. researchgate.netnih.gov

One significant mechanism is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). researchgate.netnih.gov By inhibiting MAO-A, compounds like ferulic acid can increase the levels of these neurotransmitters in the brain, which is a common strategy for antidepressant drugs. researchgate.netnih.govoncotarget.com Additionally, the antidepressant effects of these compounds have been attributed to the modulation of the serotonergic system through various signaling pathways, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and mitogen-activated protein kinases/extracellular signal-regulated kinases (MAPK/ERK). researchgate.net Some this compound derivatives also prevent the increase of inflammatory cytokines and the reduction of brain-derived neurotrophic factor (BDNF) in the hippocampus, further contributing to their antidepressant-like effects. nih.gov

Table 4: Antidepressant Mechanisms of this compound Derivatives

Derivative Mechanism of Action Key Findings Reference
Ferulic acid Inhibition of MAO-A; Modulation of serotonergic system (PKA, CaMKII, MAPK/ERK pathways) Increases serotonin and norepinephrine levels in the hippocampus and frontal cortex researchgate.netnih.gov
Caffeic acid Regulation of dopamine, serotonin, and noradrenaline systems; Modulation of α1A-adrenoceptor and BDNF expression Exhibits antioxidant properties and modulates key neurotransmitter systems researchgate.net
p-Coumaric acid Prevention of inflammatory cytokine increase and BDNF reduction Improved despair-related behavioral symptoms nih.gov

Anticholesterolemic Activity

This compound and its derivatives have been shown to possess cholesterol-lowering properties. pcbiochemres.compcbiochemres.comnih.govjocpr.com The primary mechanism for this anticholesterolemic activity is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govmdpi.comtandfonline.com

Dietary supplementation with this compound has been found to lower plasma and liver triglyceride and cholesterol concentrations in rats fed a high-cholesterol diet. nih.gov This effect is attributed to the inhibition of hepatic HMG-CoA reductase and acyl-coenzyme A: cholesterol acyltransferase (ACAT) activity. nih.gov Ferulic acid and chlorogenic acid have also demonstrated similar effects in various animal models of dyslipidemia. nih.gov For example, 2,4,5-trimethoxythis compound (TMC), a major metabolite of α-asarone, has been shown to inhibit HMG-CoA reductase, although to a lesser extent than its parent compound. tandfonline.com

Table 5: Anticholesterolemic Effects of this compound and its Derivatives

Compound Mechanism of Action Animal Model Observed Effect Reference
This compound Inhibition of hepatic HMG-CoA reductase and ACAT activity High-cholesterol fed rats Lowered plasma and liver triglycerides and cholesterol nih.gov
Ferulic acid Inhibition of HMG-CoA reductase and ACAT activity; Down-regulation of lipid metabolism genes Various models of dyslipidemia Lowered plasma lipid and cholesterol concentrations nih.gov
Chlorogenic acid Inhibition of HMG-CoA reductase activity Diabetic Zucker rats; High-fat diet fed ICR mice Lowered fasting plasma cholesterol and triacylglycerol nih.gov

Antimelanogenic Activity

This compound and its derivatives have been identified as potent inhibitors of melanogenesis, the process of melanin (B1238610) production. tandfonline.comtandfonline.comjst.go.jpresearchgate.net This activity is primarily due to their ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway. tandfonline.comtandfonline.comjst.go.jpresearchgate.net

Studies have shown that this compound can significantly reduce melanin production in melan-a cells by inhibiting tyrosinase activity and expression. jst.go.jp Furthermore, it has demonstrated depigmenting activity on UV-B-induced hyperpigmentation in brown guinea pig skin. jst.go.jp Hydroxy-substituted this compound derivatives have shown particularly potent tyrosinase inhibitory activity. tandfonline.comtandfonline.com For example, a derivative with 2,4-dihydroxy substitution on the this compound moiety exhibited excellent competitive inhibitory activity against mushroom tyrosinase, far exceeding that of the standard inhibitor, kojic acid. tandfonline.comtandfonline.com Kinetic studies have revealed that these derivatives can act as competitive or mixed-type inhibitors of tyrosinase. tandfonline.comtandfonline.com

Table 6: Antimelanogenic Activity of this compound Derivatives

Compound/Derivative Mechanism of Action Model System Key Findings Reference
This compound Inhibition of tyrosinase activity and expression Melan-a cells; Brown guinea pigs Reduced melanin production; Depigmenting effect on UV-B induced hyperpigmentation jst.go.jp
2,4-dihydroxy substituted this compound derivative (5c) Competitive inhibition of tyrosinase Mushroom tyrosinase assay; Murine melanoma (B16F10) cells Excellent tyrosinase inhibitory activity; Antimelanogenic effects tandfonline.comtandfonline.com

Enzyme Inhibition (Beyond Metabolic Regulation)

This compound and its derivatives demonstrate significant inhibitory effects on various enzymes involved in physiological and pathological processes. This section explores the molecular mechanisms and research findings related to the inhibition of tyrosinase, lipoxygenase, and matrix metalloproteinase-9.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis and enzymatic browning in foods. rsc.org The inhibition of tyrosinase is a primary strategy for managing hyperpigmentation disorders and preventing undesirable food discoloration. benthamdirect.com this compound and its derivatives have been identified as effective tyrosinase inhibitors.

This compound itself has been shown to inhibit the diphenolase activity of mushroom tyrosinase in a reversible and non-competitive manner. mdpi.comresearchgate.net Studies have reported varying inhibitory concentrations (IC₅₀), with one study finding an IC₅₀ value of 2100 µM for this compound's effect on diphenolase activity. researchgate.net Another reported an IC₅₀ of 201.4 ± 5.3 μM. nih.gov In melan-a mouse melanocyte cells, this compound demonstrated an inhibitory effect on both melanin production and tyrosinase activity, with an IC₅₀ of 693.2 µM. mdpi.com The mechanism of inhibition is thought to involve the interaction of the carboxyl group with the di-copper center of the enzyme. tandfonline.com

The structure of this compound derivatives significantly influences their tyrosinase inhibitory potential. For instance, the presence and position of hydroxyl groups on the phenyl ring can alter the inhibitory activity. researchgate.net While this compound itself shows moderate activity, certain derivatives exhibit substantially enhanced inhibition. nih.gov For example, esterification of this compound with molecules like eugenol (B1671780) has produced potent inhibitors. nih.gov One such derivative, compound c27 (a this compound-eugenol ester), was found to be a reversible mixed-type inhibitor and showed an IC₅₀ value of 3.07 ± 0.26 μM, which is approximately 4.6 times stronger than the well-known inhibitor, kojic acid (IC₅₀: 14.15 ± 0.46 μM). nih.govnih.gov Similarly, other this compound esters, such as (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) , have demonstrated potent non-competitive inhibition with an IC₅₀ of 2.0 μM. rsc.org

The type of inhibition can also vary among derivatives. This compound has been identified as a mixed-type inhibitor of monophenolase and a non-competitive inhibitor of diphenolase. mdpi.com In contrast, derivatives like p-coumaric acid show competitive or mixed-type inhibition depending on the substrate. mdpi.com Kinetic studies have revealed that some derivatives act as uncompetitive inhibitors, while others are mixed-type or non-competitive inhibitors. rsc.orgbenthamdirect.com

Table 1: Tyrosinase Inhibitory Activity of this compound and its Derivatives

CompoundIC₅₀ (µM)Type of InhibitionSource Organism/Cell LineReference
This compound2100Non-competitive (Diphenolase)Mushroom (Agaricus bisporus) researchgate.net
This compound201.4 ± 5.3Not specifiedMushroom nih.gov
This compound693.2Not specifiedMelan-a mouse melanocyte mdpi.com
Compound c27 (this compound-eugenol ester)3.07 ± 0.26Reversible mixed-typeMushroom nih.govnih.gov
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0Non-competitiveMushroom rsc.org
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3Mixed-typeMushroom rsc.org
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a)10.6Mixed-typeMushroom rsc.org
Kojic acid (Positive Control)14.15 ± 0.46Not specifiedMushroom nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of signaling molecules like leukotrienes. mdpi.comresearchgate.net These enzymes are implicated in inflammatory diseases such as asthma, psoriasis, and arthritis. mdpi.com this compound and its derivatives have been identified as inhibitors of LOX, suggesting their potential role in modulating inflammatory pathways. researchgate.net

This compound itself has been shown to be an uncompetitive inhibitor of broccoli lipoxygenase. pan.olsztyn.pl Its derivatives, particularly those with specific substitutions on the aryl ring, exhibit varied and often enhanced inhibitory activities. mdpi.com For example, a study evaluating novel cinnamic acids against soybean lipoxygenase found that compound 4ii , a phenyl-substituted derivative, was the most potent inhibitor. Another study reported that compound 3i was a highly potent LOX inhibitor with an IC₅₀ of 7.4 µM, and its activity was supported by its antioxidant properties. mdpi.com

The structure-activity relationship is crucial for LOX inhibition. The presence of hydroxyl groups on the this compound structure, as seen in caffeic acid and sinapic acid, leads to significant LOX inhibition (60-90%), whereas derivatives like p-coumaric acid and ferulic acid show little to no activity. diva-portal.orgslu.se This indicates that the this compound portion of a molecule is critical for the inhibitory effect. diva-portal.org The conjugation of this compound with other molecules can also yield potent inhibitors. A derivative of phenoxyphenyl this compound and propranolol (B1214883) (compound 2b ) showed high LOX inhibition with an IC₅₀ value of 6 µM. proquest.comresearchgate.net

Table 2: Lipoxygenase (LOX) Inhibitory Activity of this compound Derivatives

CompoundIC₅₀ (µM)Enzyme SourceReference
Compound 4ii (phenyl-substituted this compound)Potent inhibitor (specific IC₅₀ not stated)Soybean
Compound 3i7.4Soybean mdpi.com
Compound 2b (phenoxyphenyl this compound + propranolol)6Not specified proquest.comresearchgate.net
Compound 1a (this compound + propranolol)66Not specified researchgate.net
Caffeic acidSignificant inhibition (60-90%)Not specified diva-portal.orgslu.se
Sinapic acidSignificant inhibition (60-90%)Not specified diva-portal.orgslu.se

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM). biointerfaceresearch.commdpi.com Overexpression of MMP-9 is associated with numerous pathological conditions, including tumor metastasis, rheumatoid arthritis, and cardiovascular diseases. biointerfaceresearch.comnih.govnih.gov Consequently, inhibiting MMP-9 is a significant therapeutic strategy.

This compound and its derivatives have emerged as potential MMP-9 inhibitors. biointerfaceresearch.com Their mechanism often involves interacting with the zinc ion in the enzyme's catalytic domain. biointerfaceresearch.commdpi.com Computational drug discovery approaches, such as molecular docking and dynamics simulations, have been employed to evaluate the binding affinity of this compound derivatives to the MMP-9 active site. nih.govnih.gov

Studies have shown that certain naturally occurring this compound derivatives, such as rosmarinic acid , can interact with inflammatory enzymes like MMP-9. mdpi.com Molecular docking studies have identified several this compound derivatives with considerable binding affinity to the MMP-9 catalytic domain. nih.govnih.gov For example, cynarin , chlorogenic acid , and rosmarinic acid all showed significant binding affinity, with binding energy (ΔG_binding_) values less than -10 kcal/mol. nih.govnih.govbrieflands.com Cynarin and chlorogenic acid were identified as the most potent inhibitors among the studied derivatives, with calculated inhibition constant (Ki) values at the picomolar scale (17.37 pM and 557.56 pM, respectively). mdpi.comnih.gov These findings highlight the potential of specific this compound derivatives as lead compounds for the development of effective MMP-9 inhibitors. biointerfaceresearch.commdpi.com

Table 3: MMP-9 Inhibitory Activity of this compound Derivatives (from Computational Studies)

CompoundBinding Energy (ΔG_binding_) (kcal/mol)Inhibition Constant (Ki)Reference
Cynarin< -1017.37 pM mdpi.comnih.gov
Chlorogenic acid< -10557.56 pM mdpi.comnih.gov
Rosmarinic acid< -10Not specified nih.govnih.gov
MMP-9 inhibitor I (Control)-8.18Not specified nih.gov

Structure Activity Relationship Sar Studies of Cinnamic Acid Derivatives

Influence of Substituent Groups on Biological Efficacy

The nature, number, and type of substituent groups on the phenyl ring of cinnamic acid play a pivotal role in determining the biological efficacy of the resulting derivatives. nih.gov The addition of various functional groups can modulate properties such as antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects on the bioactivity of this compound derivatives. For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, which are electron-donating, is often associated with potent antioxidant activity. jocpr.com Caffeic acid and ferulic acid, which contain hydroxyl and methoxy groups, are well-known for their ability to scavenge free radicals. jocpr.com The antioxidant capacity is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing reactive oxygen species.

Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or a nitro group (-NO2), has been shown to enhance the antimicrobial and anticancer activities of certain this compound derivatives. nih.gov For example, compounds with an electron-withdrawing group on the phenyl ring have demonstrated enhanced antifungal activity. nih.gov Specifically, 2-nitro or 4-cyano substitutions have been found to be optimal for inhibiting fungal growth. nih.gov

The presence of bulky substituents can also influence biological activity. For example, the incorporation of di-tert-butyl groups on the phenyl ring has been shown to contribute significantly to selective COX-2 inhibition, an important target for anti-inflammatory drugs. doi.org

The following table summarizes the influence of various substituent groups on the biological activities of this compound derivatives.

Positional Effects of Substituents on Pharmacological Activity

The position of substituent groups on the phenyl ring (ortho-, meta-, or para-) significantly impacts the pharmacological activity of this compound derivatives. This positional isomerism affects the electronic environment and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

For instance, in the context of antifungal activity of ethyl cinnamate (B1238496) derivatives, the order of activity for electron-donating groups like -OH and -OCH3 is generally ortho > para > meta. plos.org In contrast, for electron-withdrawing groups such as halogens, the para-substituted isomers typically exhibit the highest activity. plos.org

In the case of antitubercular activity, a para-substituted chloro-derivative of this compound was found to be more active than its ortho-substituted counterpart, suggesting that the para position is favorable for this specific biological effect. nih.gov Similarly, for antidiabetic activity, m-hydroxy or p-methoxy substitutions on the this compound structure have been identified as important for creating effective insulin-releasing agents. jocpr.compcbiochemres.com The introduction of a p-hydroxy and m-methoxy group, as seen in ferulic acid, results in a potent insulin-secreting agent. pcbiochemres.com

The following table illustrates the positional effects of substituents on various pharmacological activities.

Stereoisomerism (Cis/Trans) and its Impact on Biological Activity

For example, both cis- and trans-cinnamic acids have been reported to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion. researchgate.net However, in some cases, one isomer may exhibit greater potency than the other. For instance, in studies on plant growth, cis-cinnamic acid was found to stimulate growth, while the trans-form was inactive. researchgate.net

The saturation of the double bond can also affect activity. For example, hydrothis compound, which lacks the α,β-unsaturated double bond, showed enhanced growth inhibition of the parasitic weed Cuscuta campestris compared to trans-cinnamic acid. csic.es This suggests that for certain activities, the double bond may not be essential and its removal can even be beneficial.

Role of Lipophilicity in Modulating Biological Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. For this compound derivatives, modulating lipophilicity is a key strategy in SAR studies to improve bioavailability and efficacy.

Increased lipophilicity generally correlates with enhanced membrane permeability and bioactivity. For instance, in the development of selective COX-2 inhibitors, it was found that lipophilicity is particularly important for COX-2 inhibition. doi.org Similarly, increasing the lipophilicity of hydroxythis compound derivatives led to compounds with generally increased antioxidant activity. rsc.org

However, the relationship between lipophilicity and activity is not always linear. In some cases, highly lipophilic compounds may exhibit reduced activity. mdpi.com For example, in a study of lipoxygenase (LOX) inhibitors, more lipophilic this compound derivatives were found to be less active than their less lipophilic counterparts. mdpi.comresearchgate.net This suggests that an optimal balance of lipophilicity and hydrophilicity is often required for maximal biological effect.

Computational Docking and Molecular Dynamics Simulations in SAR Investigations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools in the SAR investigation of this compound derivatives. These techniques provide insights into the binding modes and interactions of these compounds with their biological targets at a molecular level, which can help to rationalize experimental findings and guide the design of new, more potent derivatives.

Molecular docking studies have been used to predict the binding affinity of this compound derivatives to various enzymes. For example, docking studies have been performed to evaluate the binding of these compounds to the active site of matrix metalloproteinase-9 (MMP-9), a target for various diseases. koreascience.krnih.gov These studies identified derivatives like cynarin (B1669657), chlorogenic acid, and rosmarinic acid as having a considerable binding affinity to the MMP-9 catalytic domain. koreascience.krgenominfo.org

Molecular dynamics simulations are then often used to assess the stability of the docked poses and to further investigate the interactions between the ligand and the protein over time. nih.gov For instance, MD simulations have been used to confirm the stability of the complex between this compound derivatives and the ACE2 receptor, a target for antiviral research. peerj.com These simulations can reveal important information about the conformational changes and key interactions that stabilize the ligand-receptor complex. peerj.com

The following table lists some examples of computational studies on this compound derivatives.

Analytical Methodologies for Cinnamic Acid and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of cinnamic acid and its derivatives from complex matrices such as biological fluids, plant extracts, and food products. These techniques offer high resolution and sensitivity, making them ideal for analytical applications.

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely utilized technique for the analysis of this compound. creative-proteomics.com This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the precise identification and quantification of this compound and its metabolites, even at low concentrations in complex samples like food and biological fluids. creative-proteomics.comresearchgate.net The process involves injecting a sample into an HPLC system, which separates the components based on their chemical properties as they interact with a stationary phase. creative-proteomics.com The separated components are then introduced into a mass spectrometer, where they are ionized and identified based on their mass-to-charge ratio. creative-proteomics.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater speed and sensitivity. nih.gov A validated UHPLC-MS/MS method has been developed for the simultaneous determination of cinnamaldehyde (B126680), this compound, and 2-methoxy this compound in rat whole blood. nih.gov This method utilizes a simple one-step protein precipitation for sample preparation and achieves a short total run time of 4 minutes. nih.gov Detection is performed using positive and negative ion electrospray ionization in multiple reaction monitoring mode, providing high selectivity. nih.gov The method has demonstrated linearity over a wide concentration range and achieved low limits of quantification (LLOQ), making it suitable for pharmacokinetic studies. nih.gov For instance, the LLOQ for this compound was determined to be 5.8 ng/mL. nih.gov

Another sensitive UPLC-ESI-MS/MS method was developed for quantifying this compound in human plasma, demonstrating accuracy and satisfying international guidance criteria. sci-hub.se This method was successfully applied to a pharmacokinetic study of this compound after oral administration of a traditional medicine tablet. sci-hub.se Furthermore, LC-MS/MS techniques using a polarity switch have been developed to simultaneously quantify this compound along with other compounds like piperine (B192125) and gallic acid in rat plasma. researchgate.netrsc.org This approach allows for the analysis of compounds that ionize in different modes within a single chromatographic run, improving efficiency. researchgate.netrsc.org

High-resolution mass spectrometry (HRMS) techniques, such as those using time-of-flight (TOF) or Orbitrap mass analyzers, are also increasingly used for the characterization and quantitative determination of cinnamic acids and other polyphenols. researchgate.net An UHPLC-Q-TOF-MS/MS fingerprinting method has been used to identify 19 different metabolites with a this compound core in Nicotiana tabacum tissues. d-nb.info

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis in Rat Whole Blood

ParameterValue
Chromatographic ColumnThermo Scientific C18 (2.1mm×50mm, 1.9µm)
Total Run Time4 minutes
Ionization ModePositive and Negative Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ)5.8 ng/mL
Recovery> 80%
This table summarizes the key parameters of a validated UHPLC-MS/MS method for the simultaneous analysis of cinnamaldehyde, this compound, and 2-methoxy this compound. nih.gov

High Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, cost-effective, and widely used method for the quantification of this compound in various samples, including plasma, herbal drugs, and plant materials. nsf.gov.lkoup.comcreative-proteomics.comresearchgate.net This technique separates this compound from other components in a sample using a chromatographic column, and then detects it based on its ability to absorb UV light at a specific wavelength. creative-proteomics.comscirp.org The amount of UV light absorbed is proportional to the concentration of this compound in the sample.

A common setup for HPLC-UV analysis of this compound involves a reversed-phase C18 column. oup.comscirp.orgrsc.org The mobile phase, which carries the sample through the column, is often a mixture of solvents like methanol (B129727), acetonitrile, and water, sometimes with the addition of an acid such as acetic acid or orthophosphoric acid to improve peak shape and resolution. nsf.gov.lkoup.comresearchgate.netscirp.orgrsc.org The UV detector is typically set at a wavelength where this compound exhibits maximum absorbance, which is often around 254 nm, 270 nm, 280 nm, or 292 nm. nsf.gov.lkoup.comcreative-proteomics.comscirp.orgrsc.org

For instance, a validated HPLC method for determining this compound in rat plasma used a mobile phase of methanol–acetonitrile–2% glacial acetic acid (10:22:70, v/v) with UV detection at 254 nm. oup.com This method was shown to be linear over a concentration range of 0.84 to 67.2 µg/mL with good precision and accuracy. oup.com Another study for quantifying this compound in human plasma utilized a mobile phase of methanol:acetonitrile:2% acetic acid in water (20:25:70 v/v) and a UV detection wavelength of 254 nm. nsf.gov.lk In the analysis of commercial herbal drugs, a mobile phase of Acetonitrile:Phosphate buffer solution (35:65 v/v) at pH 2.5 and detection at 269 nm was employed. researchgate.net

The sample preparation for HPLC-UV analysis often involves an extraction step to isolate this compound from the sample matrix. nsf.gov.lkoup.comscirp.org For plasma samples, this typically includes acidification followed by liquid-liquid extraction with a solvent like ethyl acetate (B1210297). nsf.gov.lkoup.com For plant materials, extraction is commonly done with methanol under reflux. scirp.org

Table 2: HPLC-UV Method Parameters for this compound Analysis

ApplicationColumnMobile PhaseDetection Wavelength
Analysis in CinnamonDiscovery C18 (250 mm × 4.6 mm, 5 µm)Gradient of water and MeOH (20% to 100% over 30 min)280 nm
Quantification in Human Plasma-Methanol:acetonitrile:2% acetic acid in water (20:25:70 v/v)254 nm
Determination in Rat PlasmaC18 stationary phaseMethanol–acetonitrile–2% glacial acetic acid (10:22:70, v/v)254 nm
Analysis in Herbal DrugsReversed-phase RP-8Acetonitrile:Phosphate buffer solution (35:65 v/v)269 nm
This table presents a summary of various HPLC-UV conditions used for the analysis of this compound in different matrices. nsf.gov.lkoup.comresearchgate.netscirp.org

Chemiluminescence (CL) Methods for this compound Analysis

Chemiluminescence (CL) offers a highly sensitive alternative for the determination of this compound. capes.gov.brscielo.br This method is based on the emission of light from a chemical reaction. scielo.br It is known for its high sensitivity, low detection limits, wide linear ranges, and simpler instrumentation compared to other techniques. scielo.br

One CL method for this compound involves its reaction with potassium permanganate (B83412) (KMnO4) and tris(2,2'-bipyridyl)ruthenium(II) (Ru(bipy)32+). capes.gov.br This reaction produces a measurable light emission. Under optimal conditions, this method demonstrated a wide linear range for this compound from 3.0 × 10−9 to 3.0 × 10−6 g/mL, with a low detection limit of 1.2 × 10−9 g/mL. capes.gov.br The relative standard deviation for this method was found to be 2.2% for a 1.0 × 10−7 g/mL solution of this compound, indicating good precision. capes.gov.br This method has been reported to be 2-3 orders of magnitude more sensitive than other reported analytical techniques and has been successfully applied to the determination of this compound in human urine. capes.gov.br

Another flow injection chemiluminescence method is based on the reaction of this compound with potassium permanganate in an acidic medium, where the chemiluminescence is significantly enhanced by glyoxal. scielo.brscienceopen.com This method offers the advantages of being inexpensive and sensitive, with a wide linear calibration range from 1.0×10-8 to 1.0×10-4 mol/L and a detection limit of 8.0×10-9 mol/L. scielo.brscienceopen.com The relative standard deviation was 1.7% for a 2.0×10-6 mol/L this compound solution. scielo.brscienceopen.com This method has also been successfully used to determine this compound in human urine samples. scielo.brscienceopen.com

Table 3: Comparison of Chemiluminescence Methods for this compound Detection

MethodReagentsLinear RangeDetection LimitApplication
Pulse Injection CLRu(bipy)32+, KMnO43.0 × 10−9 – 3.0 × 10−6 g/mL1.2 × 10−9 g/mLHuman Urine
Flow Injection CLKMnO4, Glyoxal, Sulfuric Acid1.0 × 10−8 – 1.0 × 10−4 mol/L8.0 × 10−9 mol/LHuman Urine
This table summarizes and compares two different chemiluminescence-based methods for the analysis of this compound. capes.gov.brscielo.brscienceopen.com

Spectroscopic Techniques (e.g., NMR, IR) for Structural Characterization in Synthetic Research

Spectroscopic techniques are indispensable tools for the structural characterization of newly synthesized this compound and its derivatives. researchgate.netnih.gov Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important in this regard, providing detailed information about the molecular structure and functional groups present. nih.govdocbrown.info

Infrared (IR) Spectroscopy provides a unique "fingerprint" of a molecule by measuring the vibrations of its bonds when they absorb infrared radiation. docbrown.info For this compound, the IR spectrum reveals characteristic absorption bands for its key functional groups. docbrown.info The carbonyl group (C=O) of the carboxylic acid shows a strong absorption peak typically in the range of 1680-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid group appears as a broad band between 2500 and 3500 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aromatic ring appears between 3000 and 3100 cm⁻¹. A characteristic peak for the trans-isomer of the alkene group can be seen around 960 cm⁻¹. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound, allowing for its definitive identification. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen atoms within a molecule. nih.govnih.gov

¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For trans-cinnamic acid, the protons of the double bond (C=C) typically appear as doublets in the ¹H NMR spectrum due to coupling with each other. rsc.orgchemicalbook.com The chemical shifts of the aromatic protons can also be observed. rsc.orghmdb.ca

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the carbons of the aromatic ring. rsc.org

These spectroscopic techniques, often used in conjunction, are crucial for confirming the successful synthesis of this compound and its derivatives by verifying their chemical structure. researchgate.netnih.govconicet.gov.ar

Table 4: Characteristic Spectroscopic Data for trans-Cinnamic Acid

TechniqueFeatureCharacteristic Signal
IR Spectroscopy C=O stretch~1680-1750 cm⁻¹
O-H stretch~2500-3500 cm⁻¹ (broad)
Aromatic C=C stretch~1450-1600 cm⁻¹
trans-alkene C-H bend~960 cm⁻¹
¹H NMR (in CDCl₃) Alkene proton (α to COOH)~6.48 ppm (doublet)
Alkene proton (β to COOH)~7.82 ppm (doublet)
Aromatic protons~7.36-7.65 ppm (multiplet)
¹³C NMR (in DMSO-d₆) Carbonyl carbon (COOH)~167.66 ppm
Alkene carbons~119.35 and 144.01 ppm
Aromatic carbons~128.24, 128.96, 130.26, 134.32 ppm
This table presents typical spectroscopic signals used for the structural identification of trans-cinnamic acid. researchgate.netrsc.org

Research Applications and Potential Areas of Development

Cinnamic Acid in Plant Defense Mechanisms

This compound and its derivatives are integral to how plants defend themselves against a variety of threats, including pathogens and herbivores. slideshare.netontosight.ai These compounds are central to a number of protective strategies, from reinforcing physical barriers to acting as antimicrobial agents and signaling molecules. slideshare.netpatsnap.com

Role in Phenylpropanoid Pathways for Lignin (B12514952) and Phenolic Compounds

This compound is a pivotal intermediate compound in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of phenolic compounds in plants. patsnap.comusask.caontosight.ainumberanalytics.com This pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. patsnap.comuvic.ca This initial step is a critical entry point for the synthesis of numerous secondary metabolites essential for plant defense. patsnap.comconicet.gov.ar

From this compound, the pathway branches out to produce a vast range of compounds. Through a series of hydroxylation, methylation, and reduction reactions, this compound is converted into precursors for lignin, flavonoids, coumarins, and tannins. patsnap.comnumberanalytics.comconicet.gov.arfrontiersin.org One of the key transformations is the hydroxylation of this compound to p-coumaric acid by the enzyme cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.complos.org This is a crucial step that channels metabolites towards the production of various phenolic end products. researchgate.net

Lignin, a complex polymer derived from phenylpropanoid alcohols, is a primary product of this pathway and plays a vital role in reinforcing plant cell walls. usask.cauvic.ca This structural reinforcement provides a physical barrier against pathogen invasion and is crucial for the plant's resistance to biotic and abiotic stresses. usask.caplos.org Exogenously applied this compound has been shown to be channeled into the phenylpropanoid pathway, leading to increased lignin production in plants like soybeans. plos.org This increase in lignification can stiffen the cell wall, contributing to reduced root growth but enhanced defense. plos.org The synthesis of lignin and other phenolic compounds from this compound is a fundamental defense mechanism, providing both structural support and chemical deterrents. slideshare.netusask.ca

Antimicrobial Plant Defense Compounds and Mechanisms

This compound and its derivatives exhibit a broad spectrum of antimicrobial properties, playing a direct role in defending plants against pathogens. frontiersin.orgmdpi.comnih.gov These compounds are effective against a range of microorganisms, including bacteria, fungi, and viruses. mdpi.comnih.gov The antimicrobial action of this compound is partly due to its ability to disrupt the cell membranes of bacteria, which can lead to cell lysis. patsnap.com Furthermore, it can interfere with bacterial quorum sensing, a communication mechanism that regulates biofilm formation and the production of virulence factors. patsnap.com

Derivatives of this compound, such as ferulic acid and p-coumaric acid, also possess significant antimicrobial capabilities. frontiersin.org For instance, trans-cinnamic acid, ferulic acid, and p-coumaric acid have been shown to inhibit the growth of the fungus Colletotrichum acutatum. frontiersin.org Similarly, ferulic acid can inhibit the growth of Fusarium oxysporum at high concentrations. frontiersin.org In some cases, these compounds work by damaging the cell membrane structure of pathogens. nih.gov

The accumulation of hydroxythis compound amides (HCAAs), which are conjugates of this compound and its derivatives, is another important defense strategy. frontiersin.orgnih.gov These compounds can strengthen cell walls, making them more resistant to pathogen invasion, and can also act as direct antimicrobial agents. nih.gov The antimicrobial activity of this compound and its derivatives is a key component of the plant's innate immune system, providing a chemical shield against a wide array of potential pathogens. mdpi.comnih.gov

Signaling Molecules in Plant Growth and Development Regulation

Beyond their structural and direct antimicrobial roles, this compound and its derivatives also function as important signaling molecules that regulate various aspects of plant growth and development, particularly in response to stress. patsnap.comresearchgate.net These compounds are involved in intracellular signaling pathways that help plants adapt to changing environmental conditions. researchgate.net

The isomers of this compound, cis- and trans-cinnamic acid, have different effects on plant growth. mdpi.comnih.gov While the trans- form is generally considered a precursor in the phenylpropanoid pathway, the cis- form can influence plant development in distinct ways. mdpi.comnih.gov For example, cis-cinnamic acid has been shown to affect the expression of genes involved in plant growth regulation. nih.gov

Exogenous application of trans-cinnamic acid can trigger stress responses in plants. In maize, for instance, it can lead to alterations in root morphology and metabolism, prompting the plant to activate detoxification pathways such as lignin biosynthesis. mdpi.com It can also influence phytohormonal activity. mdpi.com For example, in soybean roots, this compound treatment increased the activity of indole-3-acetic acid (IAA) oxidase, an enzyme that degrades the plant hormone auxin, leading to reduced root growth. plos.org This demonstrates that this compound can modulate hormonal signaling pathways to alter plant development, likely as a defense response to prioritize defense over growth. The role of this compound as a signaling molecule highlights its complex involvement in the intricate network that governs plant responses to both internal developmental cues and external environmental challenges. patsnap.comresearchgate.net

Induced Root Exudates and Pathogen Resistance Strategies

Plants can release a variety of chemical compounds from their roots into the surrounding soil, a process known as root exudation. These exudates play a crucial role in shaping the rhizosphere microbiome and in defending against soil-borne pathogens. This compound and its derivatives are among the compounds that can be released through root exudation and decaying plant tissue, where they can accumulate in the soil. frontiersin.org

By releasing antimicrobial compounds like this compound into the soil, plants can create a defensive chemical barrier in the rhizosphere, inhibiting the growth and activity of potential pathogens before they can infect the roots. This form of defense is a proactive strategy to manage the microbial community in the immediate vicinity of the roots and to protect against soil-borne diseases. The study of root exudates and their role in pathogen resistance is a growing field, and understanding the contribution of specific compounds like this compound is key to a more complete picture of plant defense mechanisms.

Cosmetic and Dermatological Research Applications (Focus on Mechanisms)

The antioxidant, anti-inflammatory, and antimicrobial properties of this compound and its derivatives have led to their investigation for various cosmetic and dermatological applications. nih.govresearchgate.netdoaj.org Research in this area is focused on understanding the mechanisms by which these compounds can help to support the treatment of certain skin conditions and protect the skin from environmental damage. nih.govresearchgate.net

Modulation of Oxidative Stress in Dermatoses

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the skin's ability to neutralize them, is a key factor in the development and exacerbation of various dermatological conditions, including atopic dermatitis and acne vulgaris. nih.gov this compound and its derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants that can help to mitigate the damaging effects of oxidative stress on the skin. nih.govresearchgate.net

The primary mechanism by which these compounds combat oxidative stress is through the scavenging of free radicals. nih.govresearchgate.net Derivatives like p-coumaric acid and caffeic acid, due to the presence of hydroxyl groups on their phenyl rings, can readily donate hydrogen atoms to neutralize free radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. nih.gov The neutralization of ROS can lead to a reduction in oxidative stress, which may in turn improve the function of the skin's hydrolipid barrier and help to regulate melanin (B1238610) production in conditions like atopic dermatitis and hyperpigmentation. nih.gov

In the context of acne vulgaris, oxidative stress contributes to inflammation through the peroxidation of squalene (B77637) in sebum. researchgate.net By reducing oxidative stress, this compound derivatives may help to modulate the inflammatory response associated with the proliferation of Cutibacterium acnes. nih.gov Furthermore, some cinnamoyl-based compounds have been shown to activate the Nrf2-Keap1 signaling pathway in skin cells. nih.gov This pathway plays a crucial role in the cellular antioxidant response by inducing the expression of protective enzymes like hemeoxygenase I and NAD(P)H-quinone oxidoreductase. nih.gov By upregulating these endogenous antioxidant defenses, these compounds can further protect skin cells from photo-oxidative stress and apoptosis induced by factors like UV radiation. nih.gov

Anti-inflammatory Effects in Dermatological Conditions

This compound and its derivatives have demonstrated notable anti-inflammatory properties, making them subjects of interest for treating various dermatological conditions. Their mechanisms of action often involve modulating key pro-inflammatory pathways. nih.govresearchgate.net For instance, in conditions like acne vulgaris and atopic dermatitis, these compounds can help alleviate inflammatory symptoms. nih.govresearchgate.net The anti-inflammatory effects may be beneficial in managing the inflammatory response associated with the proliferation of Cutibacterium acnes in acne. nih.govmdpi.com

The presence of functional groups like hydroxyl and methoxy (B1213986) enhances the anti-inflammatory effects of this compound derivatives. researchgate.netresearchgate.net Some derivatives have been shown to alleviate inflammation triggered by irritants or allergens in contact dermatitis. nih.govgoogle.com However, it's important to note that some this compound derivatives can themselves act as allergens, potentially inducing contact dermatitis in sensitive individuals. nih.govresearchgate.net

Research has also pointed to the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cell lines. mdpi.com This suggests a role in mitigating inflammatory responses at a cellular level. mdpi.com The anti-inflammatory and free radical-scavenging properties of this compound may also contribute to its wound-healing capabilities. brieflands.com

Antimicrobial Activity against Skin-Associated Microorganisms

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various microorganisms relevant to skin health and disease. researchgate.net This includes activity against bacteria and fungi that can cause or exacerbate dermatological conditions. mdpi.com In inflammatory skin conditions like acne and atopic dermatitis, where the skin microbiota is often dysregulated, the antimicrobial properties of these compounds are particularly relevant. researchgate.netmdpi.com

Specifically, this compound has shown inhibitory effects against Staphylococcus epidermidis and Staphylococcus aureus, two bacteria commonly associated with skin infections. mdpi.commdpi.com Research has demonstrated that this compound can inhibit the growth of these bacteria, with minimum inhibitory concentrations (MICs) reported. mdpi.comcabidigitallibrary.org For instance, one study reported a MIC value of 1000 µg/mL for this compound against Staphylococcus epidermidis. mdpi.com Another study found that a derivative, DM2, which has a catechol group, was significantly active against S. aureus with MIC values ranging from 16–64 mg/L. nih.govnih.gov

The antimicrobial action of this compound may involve the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. frontiersin.org Furthermore, this compound has been shown to be effective against multidrug-resistant (MDR) bacteria by inhibiting biofilm formation. researchgate.net Some derivatives have also shown synergistic effects when combined with antibiotics like cloxacillin (B1194729) against S. epidermidis. mdpi.com

Table 1: Antimicrobial Activity of this compound and its Derivatives against Skin-Associated Microorganisms

Compound Microorganism Observed Effect Reference
This compound Staphylococcus epidermidis Inhibition of growth (MIC = 1000 µg/mL) mdpi.com
This compound Staphylococcus aureus Inhibition of growth (MIC = 0.5 mg/mL) cabidigitallibrary.org
This compound Pseudomonas aeruginosa Inhibition of growth (MIC = 1 mg/mL) cabidigitallibrary.org
DM2 (this compound derivative) Staphylococcus aureus Significant antibacterial activity (MIC range 16–64 mg/L) nih.govnih.gov
This compound Multidrug-resistant bacteria Inhibition of biofilm production researchgate.net

Antimelanogenic Activity Pathways

This compound and its derivatives are being investigated for their potential to inhibit melanin production, a process known as melanogenesis. researchgate.netmdpi.com This has implications for treating hyperpigmentation disorders. researchgate.net The primary mechanism behind this activity is the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. mdpi.commdpi.com

The (E)-β-phenyl-α,β-unsaturated carbonyl group in this compound is crucial for its tyrosinase inhibitory activity. mdpi.com However, some derivatives, like p-coumaric acid, can also act as substrates for tyrosinase, leading to the formation of other compounds. mdpi.com Studies have shown that certain synthetic derivatives of this compound can be potent tyrosinase inhibitors. tandfonline.comnih.gov For example, a derivative with 2,4-dihydroxy substitution on the this compound moiety exhibited excellent tyrosinase inhibitory activity, significantly more potent than the standard inhibitor kojic acid. tandfonline.com

The antimelanogenic activity is not solely dependent on direct enzyme inhibition. For instance, p-coumaric acid can also inhibit signaling pathways related to the gene expression of tyrosinase. mdpi.com The inhibition of tyrosinase by this compound derivatives can be of different types, including competitive and non-competitive inhibition. researchgate.netresearchgate.net

Food Science and Preservation Research (Focus on Mechanisms)

Enzyme Inhibition in Food Systems (e.g., Polyphenol Oxidase)

This compound and its derivatives are effective inhibitors of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.nettandfonline.com This browning reaction leads to undesirable changes in color, flavor, and nutritional value. tandfonline.com The inhibitory action of this compound on PPO helps in preserving the quality of food products like apple juice. tandfonline.com

The mechanism of inhibition can vary. This compound itself often acts as a competitive inhibitor of PPO. tandfonline.com This suggests that it binds to the active site of the enzyme, competing with the natural substrates. However, some studies have reported non-competitive or mixed-type inhibition for this compound and its derivatives, indicating that they can also bind to sites other than the active site to inhibit the enzyme's function. researchgate.netmdpi.comnih.gov

The effectiveness of inhibition can be influenced by factors such as the pH of the system and the specific structure of the this compound derivative. nih.govresearchgate.net For example, acidic conditions have been shown to enhance the inhibitory effects of this compound and its derivatives on PPO. nih.govresearchgate.net The presence and position of carboxyl groups on the inhibitor molecule also play a significant role in the strength and type of inhibition. nih.gov

Table 2: Inhibition of Polyphenol Oxidase (PPO) by this compound and Derivatives

Inhibitor Type of Inhibition on PPO Key Finding Reference
This compound Competitive Delays browning reaction in apple juice. tandfonline.com
This compound Non-competitive / Mixed-type Inhibition type can vary; influenced by system pH. researchgate.netmdpi.comnih.gov
4-Hydroxythis compound Competitive Acts as a reversible inhibitor of mushroom tyrosinase. researchgate.net
4-Methoxythis compound Non-competitive Acts as a reversible inhibitor of mushroom tyrosinase. researchgate.net
4-Carboxythis compound Mixed-type Strongest inhibitory effect among tested derivatives, enhanced by acidic pH. nih.gov

Development of Novel Therapeutic Agents

Lead Compound Identification and Optimization Strategies

This compound serves as a valuable scaffold for the development of new therapeutic agents due to its diverse biological activities and low toxicity. beilstein-journals.orgnih.govresearchgate.net Its basic structure, featuring a phenyl ring, an alkenyl group, and a carboxyl group, allows for various modifications to enhance its pharmacological properties. beilstein-journals.org

The process of lead compound identification often involves screening libraries of this compound derivatives for specific biological activities. nih.gov Once a promising lead is identified, optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic profile. beilstein-journals.org These strategies include:

Functional Group Modification: Altering the carboxyl group through esterification or amidation has been a common approach to generate derivatives with enhanced antimicrobial or other biological activities. beilstein-journals.orgmdpi.com

Substitution on the Aromatic Ring: Introducing different substituents on the phenyl ring can significantly impact the compound's activity. For example, hydroxyl substitutions have been shown to be crucial for tyrosinase inhibitory activity. tandfonline.com

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active molecules is another strategy to develop novel drugs with potentially synergistic effects. researchgate.netumpr.ac.id

Recent advancements in synthetic methodologies, including more efficient and environmentally friendly approaches, are facilitating the creation of diverse libraries of this compound derivatives for drug discovery. beilstein-journals.orgnih.gov The ultimate goal is to design molecules with optimized therapeutic potential for a range of diseases. beilstein-journals.orgnih.gov

Design and Evaluation of Multifunctional Agents

The inherent chemical structure of this compound, featuring a phenyl ring, a carboxylic acid group, and an unsaturated side chain, provides a versatile scaffold for the design of multifunctional agents. Researchers have capitalized on these features to develop novel derivatives with a wide range of biological activities, often targeting multiple aspects of a disease's pathology. These efforts are primarily focused on creating hybrids or conjugates of this compound with other known bioactive molecules to enhance efficacy and introduce new therapeutic actions. mdpi.comtandfonline.comtandfonline.com

One significant area of investigation is the development of multifunctional agents for neurodegenerative disorders, particularly Alzheimer's disease. tandfonline.comphysiciansweekly.comnih.gov The strategy often involves combining the antioxidant and anti-inflammatory properties of this compound derivatives with other functionalities, such as cholinesterase inhibition or the ability to chelate metal ions. tandfonline.comtandfonline.com For instance, a series of novel this compound derivatives bearing an N-benzyl pyridinium (B92312) moiety were designed and synthesized as multifunctional cholinesterase inhibitors. tandfonline.comtandfonline.com In vitro studies demonstrated that these compounds could inhibit cholinesterase, prevent the self-induced aggregation of amyloid-β (Aβ) peptides, and chelate metal ions. tandfonline.comtandfonline.com Similarly, carboline-cinnamic acid hybrids have been developed and shown to exhibit significant inhibition of Aβ aggregation, moderate butyrylcholinesterase (BuChE) inhibition, and excellent neuroprotective effects with low neurotoxicity. physiciansweekly.com

Another approach involves creating hybrids of this compound with existing drugs or drug-like molecules. For example, novel derivatives have been synthesized by combining cinnamic acids with propranolol (B1214883), atenolol, 1-adamantanol, and naphthalen-1-ol. mdpi.com These hybrids were evaluated for their ability to inhibit trypsin, lipoxygenase, and lipid peroxidation. mdpi.com A conjugate of simple this compound with propranolol demonstrated high antiproteolytic activity and good lipoxygenase inhibitory action. mdpi.com

In the realm of cosmetics and dermatology, this compound and its derivatives are being explored as multifunctional agents for treating various skin conditions. mdpi.comresearchgate.netnih.gov Their antioxidant, anti-inflammatory, antimicrobial, and antimelanogenic properties make them suitable for formulations aimed at managing acne vulgaris, atopic dermatitis, and hyperpigmentation. mdpi.comresearchgate.net Promising multifunctional compounds in this area include p-hydroxythis compound, ferulic acid, sinapic acid, and caffeic acid, which exert their effects through multiple molecular mechanisms. mdpi.com

The design of these multifunctional agents often relies on structure-activity relationship (SAR) studies to optimize their biological effects. For example, research on this compound derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, revealed that the introduction of a hydroxyl substituent at the ortho- or para-position of the this compound structure was a key requirement for inhibitory activity. mdpi.comnih.gov

The following table summarizes the design and evaluated activities of selected multifunctional this compound derivatives.

Derivative/Hybrid ClassTarget ApplicationKey Multifunctional ActivitiesReference
This compound-N-benzyl pyridinium hybridsAlzheimer's DiseaseCholinesterase inhibition, Aβ aggregation inhibition, Metal chelation tandfonline.comtandfonline.com
Carboline-cinnamic acid hybridsAlzheimer's DiseaseAβ aggregation inhibition, Butyrylcholinesterase inhibition, Neuroprotection physiciansweekly.com
This compound-propranolol conjugateInflammationAntiproteolytic activity, Lipoxygenase inhibition mdpi.com
Hydroxycinnamic acids (e.g., ferulic, caffeic)Dermatological ConditionsAntioxidant, Anti-inflammatory, Antimicrobial, Antimelanogenic mdpi.comresearchgate.net
1,2,3,4-Tetrahydroisoquinoline-cinnamic acid hybridsAlzheimer's DiseaseButyrylcholinesterase inhibition, MAO-B inhibition, Antioxidant, Aβ aggregation inhibition nih.gov

Pharmacokinetic Studies and Bioavailability Research

In Vivo Metabolism of this compound

The in vivo metabolism of this compound has been investigated in animal models, primarily in rats and mice, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies reveal that this compound undergoes extensive metabolism, primarily through two major pathways: β-oxidation of the acyl side chain and conjugation reactions. researchgate.netnih.gov

Following oral administration, this compound is readily absorbed. researchgate.net A significant portion of the absorbed compound is then metabolized. The primary metabolic pathway is β-oxidation, which shortens the side chain, leading to the formation of benzoic acid. nih.gov This benzoic acid is then further metabolized, with the major end product being hippuric acid (the glycine (B1666218) conjugate of benzoic acid), which is excreted in the urine. nih.gov

In addition to β-oxidation, several other metabolites have been identified. In both rats and mice, minor metabolites include 3-hydroxy-3-phenylpropionic acid and benzoyl glucuronide. nih.gov In mouse urine, cinnamoylglycine (B32772), the direct glycine conjugate of this compound, and acetophenone (B1666503) have also been identified. nih.gov The formation of cinnamoylglycine is more prominent at lower doses in mice and its relative importance decreases as the dose increases. nih.gov

Studies on this compound derivatives, such as those found in Brazilian green propolis, have further elucidated the metabolic pathways. These studies in rats show that derivatives like Artepillin C are metabolized to hydroxylated forms and glucuronide conjugates. researchgate.netnih.gov Drupanin is metabolized to its sulfate, glucuronide, and hydroxylated forms. researchgate.netnih.gov p-Coumaric acid, another this compound derivative, primarily undergoes sulfation without significant glucuronidation. researchgate.netnih.gov These findings indicate that the metabolic fate of this compound derivatives includes ester hydrolysis, hydroxylation, and Phase II conjugation reactions (glucuronidation and sulfation). researchgate.netnih.gov

The metabolism of cinnamaldehyde (B126680), a related compound, also provides insights into the metabolic fate of this compound. After oral administration, cinnamaldehyde is rapidly metabolized to this compound in the stomach, small intestine, and liver. researchgate.net The subsequent metabolism of this newly formed this compound then follows the pathways described above. researchgate.net

The table below lists the major metabolites of this compound identified in in vivo studies.

MetaboliteMetabolic PathwaySpecies Detected InReference
Benzoic acidβ-oxidationRat, Mouse nih.gov
Hippuric acidβ-oxidation followed by Glycine conjugationRat, Mouse nih.gov
3-Hydroxy-3-phenylpropionic acidSide-chain oxidationRat, Mouse nih.gov
Benzoyl glucuronideβ-oxidation followed by GlucuronidationRat, Mouse nih.gov
CinnamoylglycineGlycine conjugationMouse nih.gov
AcetophenoneNot fully elucidatedMouse nih.gov

Bioanalytical Method Development for this compound and its Metabolites

The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. To this end, various bioanalytical methods have been developed and validated, with high-performance liquid chromatography (HPLC) being the most common technique. creative-proteomics.comcreative-proteomics.comresearchgate.netrsc.orgrsc.org These methods are often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for enhanced sensitivity and selectivity. creative-proteomics.comresearchgate.netmdpi.com

A prevalent method involves reversed-phase HPLC with UV detection. creative-proteomics.comresearchgate.netrsc.orgrsc.orgoup.com For instance, a simple and rapid HPLC-UV method was developed for the simultaneous detection of cinnamaldehyde and its metabolite, this compound, in rat plasma. researchgate.netrsc.orgrsc.org This method utilized a C18 column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and 2% glacial acetic acid, with UV detection at 292 nm. researchgate.netrsc.orgrsc.org The sample preparation typically involves a straightforward protein precipitation and liquid-liquid extraction step. researchgate.netrsc.orgrsc.orgoup.com Such methods have been shown to be linear over a specific concentration range, with a lower limit of quantification (LLOQ) in the low ng/mL range. researchgate.netrsc.orgrsc.org

For higher sensitivity and specificity, especially when dealing with complex biological samples and low concentrations of metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.comresearchgate.netmdpi.comresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) tandem mass spectrometry (UPLC-ESI-MS/MS) offers rapid and sensitive quantification. researchgate.net These methods often operate in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. creative-proteomics.comresearchgate.net LC-MS/MS techniques have been successfully applied to the analysis of cinnamic acids and their derivatives in biological fluids for pharmacokinetic research. researchgate.net High-resolution mass spectrometry (HRMS) techniques, such as those using time-of-flight (TOF) or Orbitrap mass analyzers, are also increasingly used for both the quantitative determination and characterization of these compounds. researchgate.net

The table below provides an overview of some developed bioanalytical methods for this compound.

Analytical TechniqueMatrixSample PreparationKey Method ParametersApplicationReference
HPLC-UVRat PlasmaProtein precipitation, Liquid-liquid extractionC18 column, Mobile phase: Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v), UV detection at 292 nmPharmacokinetic study of cinnamaldehyde and this compound researchgate.netrsc.orgrsc.org
HPLC-UVRat PlasmaAcidification, Ethyl acetate (B1210297) extractionC18 column, Mobile phase: Methanol:Acetonitrile:2% Glacial Acetic Acid (10:22:70, v/v), UV detection at 254 nmPharmacokinetic study after administration of a traditional Chinese medicine decoction oup.com
UPLC-ESI-MS/MSHuman PlasmaProtein precipitationHALO-C18 column, Gradient elution with water (0.005% formic acid) and acetonitrile, Negative ion MRM modePharmacokinetic and protein binding study researchgate.net
UHPLC-MS/MSRat PlasmaNot specifiedNot specifiedSimultaneous determination of this compound, vanillic acid, and protocatechuic acid mdpi.com

Challenges of Low Bioavailability and Strategies for Improvement

A significant challenge limiting the therapeutic application of this compound and its derivatives is their low bioavailability. mdpi.comnih.govrsc.orgrsc.orgresearchgate.net This poor bioavailability is attributed to several factors, including low water solubility, limited intestinal absorption, and rapid metabolism in the body. rsc.orgrsc.org The clinical utility of these compounds is often hampered because an effective concentration may not be reached at the target site. rsc.orgrsc.org

For instance, while ferulic acid, a derivative of this compound, is used in China for treating cardiovascular diseases, very high doses are required to achieve a therapeutic effect due to the low bioavailability of its active components. mdpi.com Similarly, many other this compound derivatives undergo rapid metabolism, leading to low concentrations of the free, active form in circulation. mdpi.com

To overcome these limitations, various strategies are being explored to enhance the bioavailability of this compound and its derivatives. A prominent and promising approach is the use of nanotechnology-based drug delivery systems. rsc.orgrsc.org Encapsulating these compounds into nanocarriers can improve their solubility, protect them from premature metabolism, and potentially enhance their absorption and targeting. rsc.orgrsc.org

Different types of nanocarriers have been investigated, including:

Nanoparticles: Entrapping this compound and its derivatives into solid or liquid particles is a key strategy. mdpi.comnih.govresearchgate.net For example, this compound has been loaded into polymeric nanoparticles (e.g., PLGA), which led to enhanced solubility, a better dissolution rate, and improved bioavailability. rsc.org

Lipid-based carriers: The use of lipid carriers is another strategy to improve bioavailability. mdpi.com Lipophilic compounds can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver. Enzymatic modifications of this compound derivatives to create lipophilic esters have been proposed to facilitate their transport via lipid carriers. mdpi.com

Nanoemulsions and Encapsulation: These formulations can improve the solubility and absorption of hydrophobic compounds like this compound. nih.gov

These advanced formulation strategies aim to modify the pharmacokinetic profile of this compound, leading to higher plasma concentrations and sustained release, thereby enhancing its therapeutic potential. nih.govrsc.orgrsc.org

Challenges and Future Directions in Cinnamic Acid Research

Addressing Bioavailability Limitations for Enhanced Therapeutic Efficacy

Cinnamic acid and its derivatives, despite their promising therapeutic potential, face significant hurdles in clinical application due to their limited bioavailability. chemicalbook.comnutraingredients-asia.comrsc.orgmdpi.com This is primarily attributed to factors such as poor water solubility, extensive metabolism, and rapid elimination from the body. chemicalbook.comresearchgate.netencyclopedia.pub For instance, this compound has a very low water solubility of approximately 0.5 g/L at 25°C. nih.gov Research indicates that a substantial portion, potentially over 80%, of ingested this compound is metabolized before it can exert its systemic effects. researchgate.net Similarly, derivatives like chlorogenic acid are poorly absorbed in their original form, with studies showing only about 30% absorption compared to their caffeic acid component. wur.nl

To overcome these challenges, researchers are actively exploring various formulation strategies. chemicalbook.com One promising approach is the use of nanotechnology-based drug delivery systems. rsc.orgnih.gov These include:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A SNEDDS formulation of this compound demonstrated a 2.5-fold increase in the maximum plasma concentration (Cmax) in a rat model compared to a standard suspension. chemicalbook.com

Nanoparticles: this compound nanoparticles created through a liquid anti-solvent precipitation method showed a 2.16-fold higher oral bioavailability than the unencapsulated form. chemicalbook.com Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with trans-cinnamic acid have also been developed, showing enhanced solubility and dissolution rates. dovepress.com

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These lipid-based nanoparticles are also being investigated to improve the delivery of this compound and its derivatives. chemicalbook.com

These advanced formulations aim to enhance the solubility, stability, and absorption of this compound, thereby increasing its concentration in the bloodstream and improving its therapeutic effectiveness. chemicalbook.comnih.gov

Comprehensive Safety and Adverse Effect Profiling of this compound Derivatives

While this compound itself is considered to have low toxicity, a thorough understanding of the safety profiles of its various derivatives is crucial for their development as therapeutic agents. nih.gov The toxicity of these compounds can be influenced by their specific molecular structures. nih.gov For example, related compounds like the aldehyde, alcohol, and ester forms of this compound are generally more toxic than the acid form itself. nih.gov

Initial toxicity studies have been conducted on various this compound derivatives. One study investigated the phytotoxicity of ten different this compound derivatives on the common bean (Phaseolus vulgaris). researchgate.netcabidigitallibrary.orgnotulaebotanicae.ro The study found that the tested compounds exhibited inhibitory effects on plant growth and that derivatives with higher hydrophobicity (logP values) showed greater phytotoxic potential. researchgate.netcabidigitallibrary.org Such studies, while not directly applicable to human toxicity, provide preliminary data on the potential biological effects of these compounds. researchgate.netnotulaebotanicae.ro

Future research must focus on comprehensive toxicological assessments in preclinical and clinical settings. This includes evaluating a wide range of potential adverse effects and establishing a clear correlation between the chemical structure of the derivatives and their toxicity profiles. nih.govresearchgate.net Identifying potential toxicities early in the drug discovery process is essential to avoid late-stage failures and ensure patient safety. researchgate.net

Advancements in Sustainable and Scalable Synthetic Routes for this compound and its Derivatives

The increasing demand for this compound and its derivatives in the pharmaceutical, food, and chemical industries necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. beilstein-journals.orgnih.govnih.gov Traditional methods for synthesizing this compound, such as the Perkin reaction, often involve harsh reaction conditions and the use of hazardous reagents. bepls.commdpi.com

In recent years, significant progress has been made in developing "green" and sustainable synthetic routes. nih.govbepls.comresearchgate.net These advancements focus on several key areas:

Green Chemistry Principles: Researchers are employing principles of green chemistry to minimize the environmental impact of synthesis. bepls.com This includes the use of environmentally benign solvents like water and the reduction of hazardous byproducts. beilstein-journals.orgsemanticscholar.org For instance, Knoevenagel condensation reactions have been successfully carried out in water to produce this compound. bepls.comsemanticscholar.org

Biocatalysis: The use of whole-cell biocatalysts and enzymes offers a promising and sustainable alternative to traditional chemical synthesis. mdpi.comnih.gov Engineered strains of E. coli and Pseudomonas putida expressing phenylalanine ammonia-lyase (PAL) have been used to produce trans-cinnamic acid from L-phenylalanine. mdpi.comnih.gov Similarly, engineered Corynebacterium glutamicum has been used for the bioconversion of trans-cinnamic acid to cinnamaldehyde (B126680). acs.orgnih.gov

Advanced Catalytic Systems: Novel catalysts, such as palladium N-heterocyclic carbene complexes, are being developed for more efficient and selective synthesis of this compound derivatives through reactions like the Mizoroki-Heck cross-coupling. ajol.info

Innovative Technologies: Modern technologies like flow chemistry and mechanochemistry are being applied to the synthesis of this compound derivatives, allowing for increased reaction capacity and efficiency. beilstein-journals.orgnih.gov

These advancements are not only making the production of this compound and its derivatives more sustainable but are also enabling the creation of a wider variety of bioactive compounds for further research and application. nih.govnih.gov

Integration of Omics Technologies for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanisms of action at the molecular level is required. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, offers powerful tools to achieve this.

These technologies can provide a comprehensive view of how this compound and its derivatives interact with biological systems. For example, metabolomics can be used to trace the metabolic fate of these compounds in the body, identifying the various metabolites formed and their concentrations in different tissues. wur.nl Proteomics can identify the specific proteins and cellular pathways that are modulated by these compounds, offering insights into their therapeutic effects.

By combining data from these different omics platforms, researchers can build detailed models of the biological activity of this compound and its derivatives. This integrated approach will be crucial for identifying novel therapeutic targets, understanding the molecular basis of their efficacy and potential side effects, and ultimately, for the rational design of more potent and specific drug candidates.

Design of Targeted Delivery Systems for Optimized this compound Applications

To overcome the limitations of poor bioavailability and to enhance the therapeutic efficacy of this compound and its derivatives, the design of targeted delivery systems is a key area of research. rsc.orgnih.gov These systems aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic side effects. nih.gov

Nanotechnology plays a central role in the development of these targeted delivery systems. rsc.orgnih.gov Various types of nanoparticles are being explored as carriers for this compound and its derivatives:

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to effectively encapsulate trans-cinnamic acid, leading to improved cytotoxicity against breast cancer cells. dovepress.com These nanoparticles can exploit the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissues. nih.govdovepress.com

Lipid-Based Nanoparticles: Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) are being investigated to enhance the delivery of these hydrophobic compounds. chemicalbook.com

Inorganic Nanoparticles: Gold nanoparticles (AuNPs) have been used to conjugate with this compound, enhancing its antiamoebic and antibacterial properties. asm.org

Dendrimers and Polyrotaxanes: These complex macromolecular structures are also being explored for their potential to carry and deliver this compound derivatives. nih.gov

Stimuli-Responsive Nanoparticles: Researchers are designing nanoparticles that release their cargo in response to specific stimuli found in the target environment, such as a lower pH in tumor tissues. rsc.org

By tailoring the properties of these nanocarriers, it is possible to control the release profile of the drug, improve its stability, and target it to specific cells or tissues, leading to more effective and safer therapeutic applications. rsc.orgnih.gov

Expansion of Clinical Research and Human Trials to Validate Efficacy and Safety

While preclinical studies and in vitro experiments have demonstrated the promising therapeutic potential of this compound and its derivatives, there is a clear need to translate these findings into clinical practice. nutraingredients-asia.commdpi.com To date, there is a lack of robust clinical evidence to definitively confirm the efficacy and safety of these compounds in humans for various health conditions, including diabetes and its complications. nutraingredients-asia.commdpi.com

Future research must prioritize well-designed clinical trials to:

Validate Efficacy: Human studies are essential to determine the actual therapeutic benefits of this compound and its derivatives in preventing and managing diseases.

Establish Safety Profiles: Comprehensive clinical trials will provide crucial data on the safety and tolerability of these compounds in human subjects, identifying any potential adverse effects.

Determine Optimal Dosing: Clinical research is necessary to establish the appropriate dosage regimens for achieving therapeutic effects while minimizing risks.

Investigate Pharmacokinetics in Humans: Further studies are needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives in the human body. nutraingredients-asia.commdpi.com

The expansion of clinical research is a critical step in bridging the gap between promising laboratory findings and the development of new, effective, and safe therapies based on this compound and its derivatives. nutraingredients-asia.commdpi.com

Q & A

Q. What are the standard methods for synthesizing cinnamic acid derivatives, and how are they characterized?

this compound derivatives are typically synthesized via Claisen-Schmidt condensation, where aromatic aldehydes react with acetic anhydride derivatives under basic or acidic conditions. Characterization involves:

  • HPLC for purity assessment (>95% threshold) .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
  • Mass spectrometry (e.g., ESI-MS) for molecular weight validation . Example: Ferulic acid synthesis via Knoevenagel condensation yields 85-90% purity, requiring recrystallization for optimization .

Q. How do researchers validate the antioxidant activity of this compound in vitro?

Common assays include:

  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm; IC50 values <50 µg/mL indicate high activity .
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+; results compared to ascorbic acid controls .
  • ORAC : Fluorescence decay kinetics over 60 minutes; data normalized to Trolox equivalents . Note: Buffer pH (e.g., 7.4 for physiological conditions) significantly impacts results .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxic mechanisms be resolved?

Contradictions often arise from:

  • Cell line variability : HepG2 vs. MCF-7 may show differing IC50 values due to metabolic enzyme expression .
  • Dosage thresholds : Apoptosis induction at 100 µM vs. necrosis at 500 µM .
  • Assay interference : Phenolic compounds may react with MTT reagents, requiring validation via Annexin V/PI flow cytometry . Methodological fix: Use orthogonal assays (e.g., ROS detection + caspase-3 activation) to cross-validate mechanisms .

Q. What experimental design principles apply to in vivo studies of this compound’s wound-healing effects?

Key considerations:

  • Animal models : Rabbits for burn healing (e.g., 2nd-degree burns treated with 2% this compound ointment, monitored via histology for collagen deposition ).
  • Controls : Silver sulfadiazine as a positive control; vehicle (e.g., petroleum jelly) as negative .
  • Endpoint metrics : Wound closure rate (mm²/day), TNF-α levels (ELISA), and microbial load (CFU counts) . Data interpretation: Use ANOVA with post-hoc Tukey tests to compare groups; report effect sizes (η² >0.14 for clinical relevance) .

Q. How should researchers address solubility challenges in this compound bioactivity assays?

Solubility limits (~0.1 mg/mL in water) necessitate:

  • Co-solvents : DMSO (<0.1% to avoid cytotoxicity) or cyclodextrin inclusion complexes .
  • Nanoformulations : Liposomal encapsulation (e.g., 150 nm particles) improves bioavailability in pharmacokinetic studies .
  • pH adjustment : Solubilize in PBS (pH 8.0) for cell culture compatibility .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are critical for dose-response studies of this compound?

  • Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
  • Reproducibility : Report mean ± SEM from ≥3 independent experiments; share raw data in repositories like Zenodo .

Q. How can structural-activity relationships (SAR) of this compound derivatives be systematically analyzed?

  • Computational tools : Use Schrödinger Suite for docking studies (e.g., binding affinity to COX-2) .
  • Substituent effects : Meta-chloro groups enhance lipid solubility (logP ↑0.5), while hydroxyl groups improve antioxidant capacity (BDE ↓10 kcal/mol) .
  • Data visualization : Heatmaps comparing IC50, logP, and hydrogen-bond donors across derivatives .

Ethical & Reproducibility Standards

  • Chemical sourcing : Use Sigma-Aldrich (≥98% purity) with lot numbers documented .
  • Ethical compliance : ARRIVE 2.0 guidelines for animal studies; IRB approval for human cell lines .
  • Data sharing : Deposit spectra in PubChem (Reference ID: CID 637511) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.